Product packaging for 4-hydrazinyl-2-phenylquinazoline(Cat. No.:CAS No. 6484-29-3)

4-hydrazinyl-2-phenylquinazoline

Numéro de catalogue: B1315410
Numéro CAS: 6484-29-3
Poids moléculaire: 236.27 g/mol
Clé InChI: WBJUWGCULCOZSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-hydrazinyl-2-phenylquinazoline is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4 B1315410 4-hydrazinyl-2-phenylquinazoline CAS No. 6484-29-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2-phenylquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUWGCULCOZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524372
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-29-3
Record name 4-Hydrazinyl-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6484-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Hydrazinyl-2-phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydrazinyl-2-phenylquinazoline, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and available analytical data to support researchers in the fields of medicinal chemistry and drug discovery.

Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in the precursor, 4-chloro-2-phenylquinazoline, with hydrazine.

Synthetic Pathway

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the electron-deficient C4 position of the quinazoline ring. The subsequent loss of a chloride ion yields the desired product.

G 4-Chloro-2-phenylquinazoline 4-Chloro-2-phenylquinazoline This compound This compound 4-Chloro-2-phenylquinazoline->this compound Nucleophilic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->this compound Heat Heat Heat->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 4-chloro-2-phenylquinazoline

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Deionized water

Procedure:

  • A solution of 4-chloro-2-phenylquinazoline (1.0 g, 3.9 mmol) is prepared in ethanol (20 mL).

  • To this solution, hydrazine hydrate (excess) is added dropwise with stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • The solid is then dried under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or acetonitrile to yield pure this compound.

Characterization

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physical Properties and Elemental Analysis
ParameterValue
Appearance White to off-white solid
Melting Point 240–243 °C[1]
Molecular Formula C₁₄H₁₂N₄
Molecular Weight 236.27 g/mol
Elemental Analysis Found (%): C, 66.13; H, 4.36; N, 22.03[1]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.61br. s1H-NH-
8.52d2HPhenyl-H
8.21dd1HQuinazoline-H8
7.56dd1HQuinazoline-H5
7.44m3HPhenyl-H
4.76br. s2H-NH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Specific experimental ¹³C NMR data for this compound was not explicitly found in the reviewed literature.

Infrared (IR) Spectroscopy:

Detailed experimental IR data with specific peak assignments for this compound was not available in the searched literature. However, characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

Explicit mass spectrometry data for this compound was not found in the reviewed literature. The expected molecular ion peak [M]⁺ would be at m/z 236.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, purification, and analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reactants 4-Chloro-2-phenylquinazoline + Hydrazine hydrate Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize from Ethanol/Acetonitrile Drying->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Melting Point ¹H NMR Elemental Analysis Pure_Product->Analysis Further_Analysis ¹³C NMR IR Spectroscopy Mass Spectrometry Analysis->Further_Analysis

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide outlines the established synthesis and available characterization data for this compound. While a robust protocol for its preparation and primary characterization exists, there is an opportunity for further analytical studies to provide a complete spectroscopic profile, including ¹³C NMR, IR, and mass spectrometry data. The information provided herein serves as a valuable resource for researchers utilizing this versatile chemical intermediate in their drug discovery and development endeavors.

References

The Rising Therapeutic Potential of 4-Hydrazinyl-2-Phenylquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 4-hydrazinyl-2-phenylquinazolines have emerged as a class of compounds with significant and varied biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 4-hydrazinyl-2-phenylquinazoline derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents, offering detailed experimental protocols, quantitative biological data, and insights into the key signaling pathways modulated by these compounds.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects.

This guide focuses specifically on this compound derivatives, a subset that has shown exceptional promise. The introduction of a hydrazinyl group at the 4-position of the 2-phenylquinazoline core has been shown to be a critical pharmacophore for various biological activities. This is often attributed to the ability of the hydrazine moiety to act as a versatile synthon for the construction of more complex heterocyclic systems or to participate in key interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process, commencing with the construction of the 2-phenylquinazolin-4(3H)-one core, followed by chlorination and subsequent reaction with hydrazine hydrate.

General Synthetic Pathway

The overall synthetic route can be summarized as follows:

Synthetic Pathway A 2-Aminobenzamide / Anthranilamide C 2-Arylquinazolin-4(3H)-one A->C Cyclocondensation B Aromatic Aldehyde (e.g., Benzaldehyde) D 2-Aryl-4-chloroquinazoline C->D Chlorination E This compound D->E Hydrazinolysis

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocols

The initial step involves the cyclocondensation of an anthranilamide derivative with an appropriate aromatic aldehyde.[2]

  • Materials: 2-Amino-5-iodobenzamide, benzaldehyde, iodine, ethanol, saturated aqueous sodium thiosulphate solution.

  • Procedure:

    • A mixture of 2-amino-5-iodobenzamide (1.00 g, 3.81 mmol), benzaldehyde (0.48 g, 4.57 mmol), and iodine (1.93 g, 7.62 mmol) in ethanol (100 mL) is stirred and heated under reflux for 8 hours.[2]

    • The reaction mixture is then cooled to room temperature.

    • An ice-cold saturated aqueous solution of sodium thiosulphate is added to quench the excess iodine.

    • The resulting precipitate is filtered, washed with water, and dried to yield the 2-aryl-6-iodoquinazolin-4(3H)-one.[2]

The quinazolinone is then converted to its 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

  • Materials: 2-Arylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • The 2-arylquinazolin-4(3H)-one (0.5 mmol) is mixed with phosphorus oxychloride (6 equivalents).[5]

    • The reaction mixture is stirred for 4-6 hours at 100 °C and monitored by Thin Layer Chromatography (TLC).[5]

    • After completion, the reaction mixture is carefully quenched with ice water at 0 °C and extracted with dichloromethane (3 x 20 mL).

    • The combined organic extracts are washed with a saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is evaporated, and the crude product can be purified by flash chromatography to yield the 2-aryl-4-chloroquinazoline.[5]

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.[4]

  • Materials: 2-Aryl-4-chloroquinazoline, hydrazine hydrate, ethanol.

  • Procedure:

    • To a heated solution of hydrazine hydrate (4 equivalents) in ethanol, the 2-aryl-4-chloroquinazoline (1 equivalent) is added.[5]

    • The reaction mixture is heated at 70 °C for 2 hours and monitored by TLC.

    • Upon completion, the mixture is cooled to 0 °C.

    • The resulting solid precipitate is collected by vacuum filtration.

    • The crude product is recrystallized from cold ethanol to yield the pure this compound derivative.[5]

Biological Activities

Novel this compound derivatives have demonstrated a wide array of biological activities, with the most significant being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of these derivatives is particularly noteworthy, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of the anticancer activity of many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met).[6][7] Aberrant signaling through these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

EGFR_cMet_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 cMet c-Met cMet->RAS cMet->PI3K cMet->STAT3 EGF EGF EGF->EGFR:f0 HGF HGF HGF->cMet:f0 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR:f0 Quinazoline->cMet:f0

Caption: Inhibition of EGFR and c-Met signaling pathways by this compound derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
9p H-460 (Lung)0.031[8]
HT-29 (Colon)0.015[8]
HepG2 (Liver)0.53[8]
SGC-7901 (Gastric)0.58[8]
3c (4-Cl-phenyl)T. cruzi11.48[4]
3d (4-Br-phenyl)T. cruzi14.32[4]
3e (4-Me-phenyl)T. cruzi17.99[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11]

MTT_Workflow A Seed cells in a 96-well plate (1,000-100,000 cells/well) B Incubate for 24 hours A->B C Treat cells with various concentrations of quinazoline derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate for 15 minutes with shaking G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate IC₅₀ values I->J SAR_Diagram cluster_core cluster_r1 R1 (Position 2) cluster_r2 R2 (Position 4) cluster_r3 R3 (Position 6) Core R1_info Aryl group (e.g., phenyl) - Electron-withdrawing groups (e.g., -Cl, -Br) at the para-position of the phenyl ring can enhance anticancer activity. R2_info Hydrazinyl group (-NHNH₂) - Essential for activity. - Can be further derivatized to form hydrazones, which often show enhanced potency. R3_info Substituents on the quinazoline ring - Halogen atoms (e.g., -Br, -I) can influence activity and selectivity.

References

The Therapeutic Potential of 4-Hydrazinyl-2-Phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 4-hydrazinyl-2-phenylquinazoline has emerged as a promising platform for the development of novel drugs, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundH-460 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)
9p 0.0310.0150.530.58

Data extracted from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents.[1]

The compound 9p , identified as (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, emerged as a particularly potent derivative, exhibiting IC50 values in the nanomolar to low micromolar range across all tested cell lines.[1] This highlights the potential for developing highly effective anticancer drugs through structural modifications of the this compound core.

Signaling Pathway: EGFR Inhibition

Quinazoline derivatives are well-established inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[2][3][4][5][6] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. The binding of 4-anilinoquinazoline derivatives to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates EGF EGF EGF->EGFR Quinazoline This compound Derivative Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound Derivatives.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promising activity against a range of microbial pathogens. This dual activity profile makes them attractive candidates for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of substituted 4-quinazolyl-hydrazines and their arylhydrazone derivatives has been assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundEnterococcus faecalis MIC (mg/L)Staphylococcus aureus MIC (mg/L)Pseudomonas aeruginosa MIC (mg/L)Escherichia coli MIC (mg/L)
6-chloro-2-morpholino-4-quinazolyl-5'-nitro-2'-furylhydrazone 100250200350

Data extracted from a study on the antibacterial effect of substituted 4-quinazolyl-hydrazines and their arylhydrazones.[7]

The results indicate that specific substitutions on the quinazoline and hydrazone moieties can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocols

To ensure the reproducibility and further exploration of the therapeutic potential of this compound derivatives, detailed experimental protocols are essential.

Synthesis of 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

A general procedure for the synthesis of these derivatives involves a condensation reaction.

Workflow for Synthesis:

Synthesis_Workflow Start Start with: - Hydrazinyl-quinazoline intermediate (8a-b) - Aldehydes Reaction Dissolve in Ethanol/DMF. Add 98% Sulfuric Acid (1 drop). Reflux for 9-10 hours. Start->Reaction Cooling Cool to room temperature. Reaction->Cooling Filtration Filter the precipitate. Cooling->Filtration Drying Dry the product. Filtration->Drying Purification Purify by isopropanol. Drying->Purification End Final Product: 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline derivatives (9-54) Purification->End

Figure 2: General Synthesis Workflow.

Detailed Protocol:

  • To a solution of the appropriate hydrazinyl-quinazoline intermediate (0.46 mmol) in a mixture of Ethanol and DMF (4 ml), add 1.1 equivalents of the desired aldehyde.[8]

  • Add one drop of 98% sulfuric acid to the mixture.[8]

  • Reflux the reaction mixture for 9–10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Collect the resulting precipitate by filtration and dry it.[8]

  • Purify the crude product by recrystallization from isopropanol to obtain the final 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[9][10][11][12]

Protocol for MTT Assay:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, MCF-7) into 96-well plates at a density of 1.0 × 10^4 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0 to 900 µg/mL) and incubate for a further 24 to 72 hours.[9]

  • MTT Addition: Add MTT solution (typically 3.0 mg/mL) to each well and incubate for 4-5 hours.[9]

  • Formazan Solubilization: Remove the medium and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]

Protocol for Microbroth Dilution:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller Hinton Broth.[13][14]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.[13][14]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The data presented in this guide highlights the significant potential of this class of compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo studies are warranted for the most promising lead compounds to assess their efficacy and safety profiles in preclinical models. The exploration of combination therapies, where these agents are used alongside existing drugs, could also unlock new therapeutic strategies.

References

An In-Depth Technical Guide to the Photophysical Properties of 2-Phenylquinazoline Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-phenylquinazoline hydrazone derivatives. These compounds have garnered significant interest due to their unique luminescent characteristics, which make them promising candidates for various applications, including fluorescent probes and advanced materials. This document details their synthesis, photophysical data, and the experimental methodologies used for their characterization.

Core Photophysical Properties

2-Phenylquinazoline hydrazone derivatives exhibit interesting photoluminescent properties, largely influenced by their molecular structure and the surrounding environment. A key feature of these compounds is the potential for excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift, which is the difference between the absorption and emission maxima.[1][2][3][4] This characteristic is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.

The photophysical behavior of these derivatives can be modulated by introducing different substituents on the phenyl ring of the hydrazone moiety. This allows for the fine-tuning of their absorption and emission wavelengths, as well as their quantum yields.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for a series of N-(2-Phenylquinazolin-4-yl)-N'-salicylidenehydrazines. The data is extracted from a study by Trashakhova et al. and showcases the impact of different substituents on the photophysical properties of these compounds in DMSO.[5]

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
4a H36851068000.03
4b 5-CH₃37051267000.04
4c 5-OCH₃37251567000.05
4d 5-Cl37151869000.03
4e 5-Br37252069000.03
4f 5-NO₂4155455400< 0.01
4g 3,5-Cl₂37252571000.02
4h 3,5-Br₂37453071000.02

Data sourced from Trashakhova, T. V., et al. (2011). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Russian Chemical Bulletin, 60(11), 2347-2353.[5]

Experimental Protocols

The synthesis and photophysical characterization of 2-phenylquinazoline hydrazone derivatives involve standard organic chemistry and spectroscopic techniques.

Synthesis of N-(2-Phenylquinazolin-4-yl)-N'-salicylidenehydrazines (4a-h)

The synthesis of the target hydrazones is typically achieved through a condensation reaction between 4-hydrazino-2-phenylquinazoline and a substituted salicylaldehyde.[5]

General Procedure:

  • A solution of 4-hydrazino-2-phenylquinazoline (1.0 mmol) in ethanol (15 mL) is prepared.

  • The corresponding substituted salicylaldehyde (1.0 mmol) is added to the solution.

  • The reaction mixture is heated at reflux for a specified period (e.g., 1-2 hours).

  • After cooling, the precipitate that forms is collected by filtration, washed with ethanol, and dried.

  • If necessary, the crude product is purified by recrystallization from an appropriate solvent, such as acetonitrile.[5]

Photophysical Measurements

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The measurements are typically performed in a suitable solvent, such as DMSO, at room temperature.[5]

Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For quantum yield determinations, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield (Φ) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where:

  • Φ is the quantum yield

  • I is the integrated emission intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

The subscripts "sample" and "ref" refer to the sample and the reference, respectively.[5]

Visualizing Methodologies

The following diagrams illustrate the general workflow for the synthesis and characterization of 2-phenylquinazoline hydrazone derivatives and the proposed mechanism for their fluorescence.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis start Starting Materials (4-hydrazino-2-phenylquinazoline, substituted salicylaldehyde) reaction Condensation Reaction (Ethanol, Reflux) start->reaction workup Work-up (Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Phenylquinazoline Hydrazone Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) product->spectroscopy photophysics Photophysical Measurements (UV-Vis, Fluorescence) product->photophysics data_analysis Data Analysis (λmax, Stokes Shift, Quantum Yield) photophysics->data_analysis

Caption: Experimental workflow for the synthesis and characterization of 2-phenylquinazoline hydrazone derivatives.

esipt_mechanism GS_E Ground State (Enol) ES_E Excited State (Enol) GS_E->ES_E Absorption (hν) ES_E->GS_E Non-radiative decay ES_K Excited State (Keto) ES_E->ES_K ESIPT GS_K Ground State (Keto) ES_K->GS_K Fluorescence (hν') ES_K->GS_K Non-radiative decay GS_K->GS_E Tautomerization

Caption: Proposed mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-phenylquinazoline hydrazone derivatives.

Conclusion

2-Phenylquinazoline hydrazone derivatives represent a versatile class of fluorophores with tunable photophysical properties. Their straightforward synthesis and significant Stokes shifts make them attractive for a range of applications in materials science and bio-imaging. Further research into the derivatization of this scaffold could lead to the development of novel probes with enhanced brightness, photostability, and specific targeting capabilities for drug development and diagnostic applications. The exploration of their interactions with biological targets, such as human serum albumin, is also an active area of research.[6]

References

An In-depth Technical Guide to the In Vitro Anticancer Studies of 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer properties of a promising class of compounds: 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives. The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, belonging to this family.[1][2] These compounds primarily exert their anticancer effects by inhibiting key enzymes like receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival.[1] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action to facilitate further research and development in this area.

Data Presentation: Antiproliferative Activity

Numerous derivatives of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The data below summarizes the IC₅₀ values for several promising derivatives from synthesized series.

One study synthesized two series of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives and tested their cytotoxicity against four human cancer cell lines: H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric).[3] Most of these compounds showed moderate to excellent activity, with IC₅₀ values in the micromolar to nanomolar range.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Lead Compound 9p and Reference Drugs

CompoundH-460 (Lung)HT-29 (Colon)HepG2 (Liver)SGC-7901 (Gastric)
Compound 9p ¹0.0310.0150.530.58
Reference 10 0.160.151.190.81
Iressa (Gefitinib) 0.133.36>10>10

¹ Compound 9p is (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine.[3]

The data clearly indicates that Compound 9p, a notable derivative from this class, exhibits significantly higher potency against H-460 and HT-29 cell lines compared to the reference compounds, including the established drug Iressa.[3] This highlights its potential as a lead compound for further optimization.

Mechanism of Action: Signaling Pathways

The anticancer activity of quinazoline derivatives is often linked to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Research suggests that these compounds can induce cell cycle arrest and trigger programmed cell death.

Induction of Apoptosis

Many 4-aminoquinazoline derivatives induce apoptosis through the mitochondrial-dependent pathway.[4] This is often characterized by changes in the expression levels of the Bcl-2 family of proteins and the activation of caspases.

G cluster_0 Cellular Response to Quinazoline Derivative Compound 2-(2-arylmethylene)hydrazinyl- 4-aminoquinazoline PI3K PI3Kα Inhibition Compound->PI3K Blocks pathway Bcl2 Bcl-2 ↓ (Anti-apoptotic) Compound->Bcl2 Bax Bax ↑ (Pro-apoptotic) Compound->Bax Akt Akt Phosphorylation ↓ PI3K->Akt Inhibits Akt->Bcl2 Normally inhibits Bax & promotes Bcl-2 Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by quinazoline derivatives.

The inhibition of survival pathways like PI3K/Akt can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax).[4][5] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the cell division cycle, preventing cancer cells from proliferating. Studies have shown that certain derivatives cause cell cycle arrest at the G1 or S phase.[4][5]

G cluster_0 Cell Cycle Progression & Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S Progression G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 Progression Arrest_G1 G1 Arrest Point Arrest_G1->S Inhibits Arrest_S S Phase Arrest Arrest_S->G2 Inhibits Compound Quinazoline Derivative Compound->Arrest_G1 Compound->Arrest_S

Caption: Mechanism of cell cycle arrest induced by quinazoline derivatives.

The arrest in the G1 phase is often a consequence of the inhibition of signaling pathways like PI3K, which are necessary for the cell to pass the G1/S checkpoint.[4] Arrest can also occur during the S phase, directly interfering with DNA replication in cancer cells.[5]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the standard methodologies used to evaluate the in vitro anticancer effects of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.

General Workflow for In Vitro Evaluation

The process of screening and characterizing a new anticancer compound follows a logical progression from initial cytotoxicity assessment to detailed mechanistic studies.

G cluster_0 Experimental Workflow Start Synthesized Quinazoline Derivative Step1 Cell Culture (Cancer Cell Lines) Start->Step1 Step2 Cytotoxicity Screening (MTT Assay) Step1->Step2 Decision1 Potent Activity? Step2->Decision1 Step3 Cell Cycle Analysis (Flow Cytometry) Decision1->Step3 Yes End Identify Mechanism of Action Decision1->End No (Inactive) Step4 Apoptosis Assay (Annexin V/PI Staining) Step3->Step4 Step5 Protein Expression Analysis (Western Blot) Step4->Step5 Step5->End

Caption: General workflow for the in vitro evaluation of anticancer compounds.

Antiproliferative Effect by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The synthesized quinazoline derivatives are dissolved (typically in DMSO) and then diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed again with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are quantified using appropriate software (e.g., ModFit LT, FlowJo).

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptosis pathway.

  • Protein Extraction: After treating cells with the compound for the desired time, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin).

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

References

Investigating the Tautomeric Forms of Hydrazinoquinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of hydrazinoquinazolines, a class of heterocyclic compounds with significant interest in medicinal chemistry. Understanding the tautomeric equilibria of these molecules is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. This guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these forms, and visualizes relevant biological pathways.

Introduction to Tautomerism in Hydrazinoquinazolines

Hydrazinoquinazolines can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can be influenced by factors such as the substitution pattern on the quinazoline ring, the solvent, and temperature. The predominant tautomer has significant implications for the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

Quantitative Data on Tautomeric Forms

The following tables summarize the available quantitative data from spectroscopic and computational investigations into the tautomeric forms of hydrazinoquinazolines and related compounds.

Table 1: Spectroscopic Data for Hydrazinoquinazoline Tautomers and Analogs

CompoundTautomeric FormNucleusSolventChemical Shift (δ, ppm)Reference
2-Phenylquinazolin-4(3H)-oneKeto¹HDMSO-d₆12.59 (s, 1H, NH)[3][4]
¹³CDMSO-d₆162.74 (C=O)[3]
2-Hydrazono-3-phenylquinazolin-4(3H)-oneImino¹⁵NDMSO(qualitative)[2]
4-AminoquinazolineAmino¹HDMSO-d₆(not specified)[5]

Table 2: Calculated Relative Energies of Tautomers

CompoundTautomeric FormMethodBasis SetSolventRelative Energy (kcal/mol)Reference
4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-oneKetoDFT (B3LYP)6-31G(d,p)Gas Phase0.00[6]
EnolDFT (B3LYP)6-31G(d,p)Gas Phase~2.10[6]
HydantoinDiketoDFT (B3LYP)6-311++G(3df,2p)Gas Phase0.0[7]
Oxo-enolDFT (B3LYP)6-311++G(3df,2p)Gas Phase~14.5[7]

Note: The relative energy for the tautomers of 4-hydrazinoquinazoline has been investigated, with the amino form being more stable, but specific energy differences in kcal/mol were not found in the reviewed literature. The data for related heterocyclic systems are presented to illustrate the typical energy differences observed.

Experimental Protocols

Synthesis of 4-Hydrazinoquinazoline

A common and effective method for the synthesis of 4-hydrazinoquinazoline involves the nucleophilic substitution of a 4-chloroquinazoline precursor with hydrazine hydrate.

Materials:

  • 4-Chloroquinazoline

  • Hydrazine hydrate

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 4-chloroquinazoline in a suitable solvent, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • The reaction mixture is typically heated under reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, 4-hydrazinoquinazoline, often precipitates out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

This is a general procedure; specific reaction times and temperatures may vary depending on the scale and specific substituents on the quinazoline ring.[8][9][10][11]

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between tautomers. ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the electronic environment of the nuclei, which differs significantly between the amino and imino forms.

  • ¹H NMR: The chemical shift and multiplicity of the N-H protons are key indicators. In the amino form, one might expect to see signals corresponding to the -NH-NH₂ group, while the imino form would show a different set of signals. For example, in 2-phenylquinazolin-4(3H)-one, the NH proton appears as a singlet at approximately 12.6 ppm in DMSO-d₆.[3][4]

  • ¹³C NMR: The chemical shift of the carbon atom at position 4 of the quinazoline ring is particularly informative. This carbon will have a different hybridization and electronic environment in the amino versus the imino form, leading to a significant difference in its chemical shift.[12]

  • ¹⁵N NMR: This technique is highly sensitive to the hybridization and bonding of nitrogen atoms. The chemical shifts of the nitrogen atoms in the hydrazine moiety and the quinazoline ring will be distinct for each tautomer, providing definitive evidence for the predominant form in solution.[2][13][14][15][16]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the tautomers. The stretching frequencies of N-H and C=N bonds will differ between the amino and imino forms. The amino form will exhibit characteristic N-H stretching vibrations, while the imino form will show a C=N stretching band.[1]

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better model experimental conditions.[6][17]

Biological Significance and Signaling Pathways

Hydrazinoquinazoline derivatives have garnered attention for their potential as anticancer agents, often acting as kinase inhibitors.[18][19][20][21] Two important targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[22][23][24][25][26]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. Quinazoline-based inhibitors can block this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Hydrazinoquinazoline Hydrazinoquinazoline Inhibitor Hydrazinoquinazoline->EGFR Inhibits (ATP competition)

Caption: EGFR signaling pathway and its inhibition by hydrazinoquinazolines.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors, including quinazoline derivatives, can target the ATP-binding site of the VEGFR-2 kinase domain, blocking the downstream signaling that leads to endothelial cell proliferation, migration, and survival.[27][28][29][30][31]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Hydrazinoquinazoline Hydrazinoquinazoline Inhibitor Hydrazinoquinazoline->VEGFR2 Inhibits (ATP competition) Tautomer_Workflow Synthesis Synthesis of Hydrazinoquinazoline Purification Purification and Characterization Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Computation Computational Modeling (DFT) Purification->Computation Data_Analysis Data Analysis and Tautomer Assignment Spectroscopy->Data_Analysis Computation->Data_Analysis Conclusion Conclusion on Predominant Tautomer Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydrazinyl-2-phenylquinazoline is a crucial intermediate in the synthesis of various heterocyclic compounds with significant pharmacological activities. Quinazoline derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrazinyl group at the C4 position serves as a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-2-phenylquinazoline with hydrazine hydrate.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the highly nucleophilic hydrazine molecule attacks the electron-deficient C4 position of the 2-phenylquinazoline ring, which is activated by the electron-withdrawing nature of the quinazoline core and the good leaving group ability of the chlorine atom. The reaction typically proceeds under mild conditions to afford the desired product in good yield.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₄H₁₂N₄N/A
Molecular Weight236.27 g/mol N/A
Starting Material4-Chloro-2-phenylquinazoline[1][2]
ReagentHydrazine hydrate (N₂H₄·H₂O)[3][4]
SolventEthanol or Benzene[3]
Reaction TemperatureReflux[4]
Reaction Time2-7 hours[3][5]
Typical Yield63-85%[6]
AppearanceCrystalline solidN/A
Melting Point202-204 °C[6]

Note: Some data points are derived from analogous reactions and typical outcomes for this reaction type, as a consolidated datasheet for this specific compound was not available in the provided search results.

Experimental Protocol

Materials:

  • 4-Chloro-2-phenylquinazoline

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute) or Benzene

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline (1 equivalent) in a suitable solvent such as ethanol or benzene[3].

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature[3].

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-7 hours[3][5]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation of Crude Product:

    • If a precipitate has formed upon cooling, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove excess hydrazine and other impurities.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue is then treated with water, and the solid product is collected by filtration[3].

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

  • Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry[6].

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve 4-chloro-2-phenylquinazoline in ethanol start->dissolve add_hydrazine Add hydrazine hydrate dropwise dissolve->add_hydrazine reflux Reflux the mixture for 2-7 hours add_hydrazine->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or evaporation & precipitation) cool->isolate purify Purify by recrystallization from ethanol isolate->purify characterize Characterize the final product (m.p., NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Hydrazinyl-2-phenylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-hydrazinyl-2-phenylquinazoline and its derivatives. This scaffold has emerged as a privileged structure in drug discovery, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The following sections detail the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data.

Anticancer Applications

Derivatives of this compound have exhibited potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of this compound derivatives is the inhibition of various protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. Overexpression or mutation of these kinases is a hallmark of many cancers.

EGFR is a key target in cancer therapy. Its activation triggers downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival. Certain 4-anilinoquinazoline derivatives, structurally related to the 4-hydrazinyl scaffold, are established EGFR inhibitors. The hydrazinyl moiety can serve as a versatile linker to introduce various pharmacophores that interact with the EGFR active site.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k_akt PI3K/AKT Pathway cluster_ras_mapk RAS/MAPK Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Quinazoline_Derivative 4-Hydrazinyl-2-phenyl- quinazoline Derivative Quinazoline_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen. Some quinazolinone hydrazine derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand VEGF VEGFR VEGFR-2 Ligand->VEGFR Binding & Dimerization PLC PLCγ VEGFR->PLC Activation PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activation PKC PKC PLC->PKC RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis (Proliferation, Migration) RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Quinazoline_Derivative 4-Hydrazinyl-2-phenyl- quinazoline Derivative Quinazoline_Derivative->VEGFR Inhibition

Caption: VEGFR Signaling Pathway Inhibition.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
9p H-460 (Lung)0.031[1]
HT-29 (Colon)0.015[1]
HepG2 (Liver)0.53[1]
SGC-7901 (Gastric)0.58[1]
CM9 EBC-1 (Lung)8.6[2][3]
U-87MG (Glioblastoma)24.6[2][3]
HT-29 (Colon)18.4[2][3]
20 MCF-7 (Breast)1.0 - 14.3[4]
HepG2 (Liver)1.0 - 14.3[4]
HT-29 (Colon)1.0 - 14.3[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of the quinazoline derivative Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 hours Compound_Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4 hours (Formazan crystal formation) Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate cell viability and determine IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi.

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms for the antibacterial activity of some quinazoline derivatives is the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacteria from multiplying.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
4a E. coli4[5]
S. aureus4[5]
B. subtilis4[5]
S. typhimurium8[5]
C. albicans2[5]
M. phaseolina8[5]
5a Various bacteria & fungi1 - 16[5]
5b A. niger15.63 (µM)[6]
C. albicans125 (µM)[6]
Hydrazone Derivatives Various bacteria & fungi32 - 512[7][8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 96-well U-bottom plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Growth control (broth with bacterial inoculum)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, the growth control well, and the positive control well. The final volume in these wells will be 100 µL. Add 100 µL of sterile broth to the negative control well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis Protocol

The following is a general protocol for the synthesis of this compound, a key intermediate for the preparation of various derivatives.

Synthesis of this compound

This synthesis typically involves a two-step process starting from 2-amino-N-phenylbenzamide.

Synthesis_Workflow Start Start Reactant1 2-Amino-N-phenylbenzamide Start->Reactant1 Step1 Step 1: Synthesis of 2-phenyl-3,4-dihydroquinazolin-4-one Step2 Step 2: Synthesis of 4-Chloro-2-phenylquinazoline Step1->Step2 Reactant1->Step1 Reagent1 Triethyl orthoformate Reagent1->Step1 Step3 Step 3: Synthesis of This compound Step2->Step3 Reagent2 POCl3 Reagent2->Step2 Product This compound Step3->Product Reagent3 Hydrazine hydrate Reagent3->Step3

Caption: General Synthesis Workflow.

Step 1: Synthesis of 2-phenyl-3,4-dihydroquinazolin-4-one

  • A mixture of 2-amino-N-phenylbenzamide and an excess of triethyl orthoformate is heated at reflux for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield 2-phenyl-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

  • 2-phenyl-3,4-dihydroquinazolin-4-one is refluxed in an excess of phosphorus oxychloride (POCl3) for a few hours.

  • After the reaction is complete, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried to give 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of this compound

  • 4-Chloro-2-phenylquinazoline is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitated product is filtered, washed with a cold solvent, and dried to afford this compound.

Note: The synthesized compounds should be characterized by appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm their structure and purity.

These application notes and protocols are intended to serve as a guide for researchers in the field of medicinal chemistry. The versatility of the this compound scaffold offers a promising platform for the design and development of new therapeutic agents. Further derivatization and biological evaluation are encouraged to explore the full potential of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of PI3 Kinase Inhibitors from 4-hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Phosphoinositide 3-kinase (PI3K) inhibitors, utilizing 4-hydrazinyl-2-phenylquinazoline as a key starting material. The protocols outlined below are intended to be a foundational resource, offering detailed methodologies for synthesis, in vitro kinase assays, and cell-based proliferation assays.

Introduction to PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that target the various isoforms of PI3K (α, β, γ, δ) is a major focus in oncology drug discovery. Quinazoline-based compounds have emerged as a promising class of PI3K inhibitors, with several demonstrating potent and selective activity.

This document focuses on a proposed synthetic route starting from this compound to generate novel 2-phenyl-4-(1H-pyrazol-1-yl)quinazoline derivatives, a scaffold with potential for PI3K inhibition.

Proposed Synthetic Pathway

The hydrazine moiety of this compound serves as a versatile handle for the construction of various heterocyclic systems. A common and effective strategy is the condensation with 1,3-dicarbonyl compounds to form a pyrazole ring. This approach is proposed for the synthesis of a library of potential PI3K inhibitors.

Synthesis_Workflow start This compound reaction Cyclocondensation (e.g., in Ethanol, reflux) start->reaction reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->reaction intermediate 2-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline purification Purification (e.g., Recrystallization, Column Chromatography) intermediate->purification reaction->intermediate product Potential PI3K Inhibitor purification->product evaluation Biological Evaluation (Kinase & Cell-based Assays) product->evaluation

Caption: Proposed workflow for the synthesis of PI3K inhibitors.

Data Presentation: PI3K Inhibitory Activity of Quinazoline Derivatives

The following table summarizes the reported in vitro inhibitory activities (IC50) of various quinazoline-based compounds against different PI3K isoforms. This data provides a benchmark for evaluating newly synthesized compounds.

Compound IDScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference Compound
Cmpd-1 4-morpholino-2-phenylquinazoline derivative2.0---15e[1]
Cmpd-2 4-aminoquinazoline derivative13.6---6b
Cmpd-3 3-substituted quinazolin-4(3H)-onePotent---(S)-C5
Cmpd-4 Quinazoline-2-indolinone derivative9.1194.8154.8341.98
Cmpd-5 4-Aryl quinazoline>10000>10000>100001102a

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)

This protocol is a general guideline and can be adapted based on commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized test compounds

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the PI3K enzyme and the PIP2 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with a known active PI3K pathway (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the PI3K signaling pathway and the logical flow of the experimental evaluation of the synthesized inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Synthesized Inhibitor (e.g., 2-phenyl-4-(1H-pyrazol-1-yl)quinazoline) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention.

Experimental_Logic Synthesis Synthesis of 2-phenyl-4-(1H-pyrazol-1-yl)quinazoline Derivatives KinaseAssay In Vitro Kinase Assay (Determine IC50 against PI3K isoforms) Synthesis->KinaseAssay CellAssay Cell-Based Proliferation Assay (Determine IC50 in cancer cell lines) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Logical workflow for the evaluation of synthesized PI3K inhibitors.

References

Application Notes and Protocols for the Preparation of 2-Phenylquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[4][5][6] This has made EGFR an attractive target for the development of targeted cancer therapies.[6][7]

Quinazoline-based molecules have emerged as a privileged scaffold for the design of potent EGFR inhibitors.[6][7] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[6][7] This class of compounds typically acts as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that lead to tumor growth.[8] This document provides detailed protocols for the synthesis and biological evaluation of 2-phenylquinazoline derivatives as EGFR inhibitors, along with data presentation and visualization of key pathways and workflows.

EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate cellular processes.[1][8] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell proliferation and survival.[4][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Phenylquinazoline Derivative Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Pathway and Inhibition by 2-Phenylquinazoline Derivatives.

Experimental Protocols

General Synthesis of 2-Phenylquinazoline Derivatives

The synthesis of 2-phenylquinazoline derivatives can be achieved through various methods. A common approach involves the cyclization of 2-aminobenzonitriles with benzaldehydes or the reaction of 2-aminobenzamides with benzoyl chlorides, followed by further modifications. Below is a representative protocol for the synthesis of a 2-phenylquinazolin-4(3H)-one derivative.

Synthesis_Workflow Reactants 2-Aminobenzoic Acid + Formamide Step1 Step 1: Cyclization (150°C, 16h) Reactants->Step1 Intermediate1 6-Nitroquinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl2, Reflux) Intermediate1->Step2 Step3 Step 3: Nucleophilic Substitution Step2->Step3 Intermediate2 4-Chloro-6-nitroquinazoline Aniline Substituted Aniline Aniline->Step3 Intermediate3 N-Aryl-6-nitroquinazolin-4-amine Step3->Intermediate3 Step4 Step 4: Reduction (SnCl2) Intermediate3->Step4 Final_Product 2-Phenylquinazoline Derivative Step4->Final_Product

Caption: General Synthetic Workflow for 2-Phenylquinazoline Derivatives.[10]

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one [10]

  • Combine 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (60 mL) in a round-bottom flask.

  • Heat the mixture to 150°C and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to collect the precipitate.

  • Wash the solid product with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline [10]

  • Suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-chloro-6-nitroquinazoline can be used in the next step without further purification.

Protocol 3: Synthesis of N-(substituted phenyl)-6-nitroquinazolin-4-amine [10]

  • Dissolve 4-chloro-6-nitroquinazoline in a suitable solvent such as isopropanol.

  • Add the desired substituted aniline (1.1 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with the solvent and dry to obtain the N-(substituted phenyl)-6-nitroquinazolin-4-amine derivative.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the kinase activity of EGFR. The ADP-Glo™ Kinase Assay is a commonly used method.[10]

Protocol 4: EGFR Kinase Inhibition Assay (ADP-Glo™) [10]

  • Prepare a reaction mixture containing EGFR enzyme, a suitable kinase buffer, ATP, and a substrate peptide.

  • Add the test compound (2-phenylquinazoline derivative) at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence produced by a luciferase reaction.

  • The light output is proportional to the ADP concentration and thus the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Proliferation Assay

This assay evaluates the cytotoxic effect of the synthesized compounds on cancer cell lines that overexpress EGFR.

Protocol 5: MTS Cell Proliferation Assay [11]

  • Seed cancer cells (e.g., A431, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the 2-phenylquinazoline derivatives for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) values.

Data Presentation

The inhibitory activities of the synthesized 2-phenylquinazoline derivatives against EGFR and their anti-proliferative effects on cancer cell lines are summarized in the tables below.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative 2-Phenylquinazoline Derivatives

CompoundEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference Compound (e.g., Erlotinib) IC50 (nM)
Derivative 11.37Not Reported0.045 ± 0.003
Derivative 20.069 ± 0.004Not Reported0.045 ± 0.003
Derivative 310Not ReportedNot Reported
Derivative 45.9Not Reported19.76
Derivative 5Not Reported31Not Reported

Data compiled from multiple sources for illustrative purposes.[5][6][12][13][14]

Table 2: Anti-proliferative Activity of Representative 2-Phenylquinazoline Derivatives against Cancer Cell Lines

CompoundA549 (NSCLC) GI50 (µM)NCI-H460 (NSCLC) GI50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Derivative A>100.789>1002.81
Derivative B12.30 ± 4.12Not ReportedNot ReportedNot Reported
Derivative C2.25Not Reported1.722.81

Data compiled from multiple sources for illustrative purposes.[5][10][14]

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of 2-phenylquinazoline derivatives as potential EGFR inhibitors. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The in vitro assays are crucial for determining the biological activity of these compounds and for identifying promising candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.

References

Development of Antitumor Agents from 4-Hydrazinyl-2-Phenylquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel antitumor agents derived from the 4-hydrazinyl-2-phenylquinazoline scaffold. This class of compounds has emerged as a promising area of research due to its potential to inhibit key signaling pathways implicated in cancer progression. These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these potential therapeutic agents.

Introduction

Quinazoline derivatives have long been recognized for their diverse pharmacological activities, with several compounds achieving clinical success as anticancer drugs. The this compound scaffold serves as a versatile platform for the development of novel kinase inhibitors and apoptosis inducers. The introduction of the hydrazinyl group at the 4-position offers a key point for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced potency and selectivity against various cancer cell types.

The primary mechanisms of action for many quinazoline-based antitumor agents involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-MET).[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By targeting these critical pathways, this compound derivatives represent a rational approach to cancer drug discovery.

Data Presentation: In Vitro Cytotoxicity

The antitumor activity of newly synthesized compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below are tables summarizing the cytotoxic activities of representative 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which are structurally related to the core scaffold of interest.

Table 1: In Vitro Cytotoxicity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

CompoundH-460 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)
9p 0.0310.0150.530.58
Iressa (Gefitinib) 0.283.36>10>10
Reference 10 1.320.211.452.56

Data sourced from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.[3]

Table 2: In Vitro Cytotoxicity of 2,4-Disubstituted Quinazoline Derivatives

CompoundHT-29 (Colon) IC50 (µM/ml)MDA-231 (Breast) IC50 (µM/ml)EAC (Ehrlich Ascites Carcinoma) IC50 (µM/ml)
5a 5.33>500>500
6a 251.21247.12258.12

Data sourced from a study on new 2,4-disubstituted quinazolines.[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from the formation of the quinazoline core, followed by chlorination and subsequent reaction with hydrazine hydrate.

Protocol 3.1.1: Synthesis of 2-Phenylquinazolin-4(3H)-one

  • To a solution of 2-aminobenzamide and benzaldehyde in ethanol, add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate, wash with cold ethanol, and dry to yield 2-phenylquinazolin-4(3H)-one.

Protocol 3.1.2: Synthesis of 4-Chloro-2-phenylquinazoline

  • Suspend 2-phenylquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).

  • Reflux the mixture at 90°C for 5 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-chloro-2-phenylquinazoline.

Protocol 3.1.3: Synthesis of this compound

  • Dissolve 4-chloro-2-phenylquinazoline in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold ethanol and dry to yield this compound.

Protocol 3.1.4: Synthesis of 2-Phenyl-4-(2-arylmethylenehydrazinyl)quinazoline Derivatives (Schiff Bases)

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 3.2.1: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

The antitumor activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The diagrams below illustrate the EGFR and c-MET signaling pathways, which are common targets for this class of compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 4-Hydrazinyl-2- Phenylquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMET c-MET Receptor HGF->cMET Binding & Dimerization Grb2 Grb2 cMET->Grb2 Autophosphorylation & Recruitment PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway PI3K->PI3K_Akt_pathway Invasion Invasion STAT3->Invasion Metastasis Metastasis STAT3->Metastasis Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival PI3K_Akt_pathway->Survival Inhibitor 4-Hydrazinyl-2- Phenylquinazoline Derivative Inhibitor->cMET Inhibition

Caption: c-MET Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the development and evaluation of this compound derivatives as antitumor agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Xenograft Tumor Xenograft Models Mechanism->Xenograft Promising Compounds Mechanism->SAR Toxicity Toxicity Studies Xenograft->Toxicity Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug Development Workflow.

References

Synthesis of Novel Schiff Bases from 4-Hydrazinyl-2-Phenylquinazoline: A Detailed Protocol and Application Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 4-hydrazinyl-2-phenylquinazoline. Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a Schiff base moiety (azomethine group) via the versatile 4-hydrazinyl linker offers a powerful strategy for creating novel molecular architectures with significant potential in drug discovery and materials science. This guide outlines a detailed experimental protocol for the synthesis of these compounds, summarizes key characterization data, and presents a workflow for their preparation and evaluation.

Introduction

Quinazolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Schiff bases, characterized by the presence of a carbon-nitrogen double bond, are also known for their diverse pharmacological effects.[1][4] The conjugation of these two pharmacophores through a hydrazone linkage has been shown to yield compounds with enhanced biological profiles. The synthesis of Schiff bases from this compound involves a straightforward condensation reaction with various aldehydes and ketones, allowing for the generation of a diverse library of compounds for screening.[5][6][7]

Synthesis and Characterization

The general synthetic route to Schiff bases of this compound is a two-step process. The first step involves the synthesis of the key intermediate, this compound, which is typically prepared from 4-chloro-2-phenylquinazoline and hydrazine hydrate.[5] The subsequent step is the condensation of this hydrazine derivative with a selected aldehyde or ketone to form the corresponding Schiff base.[5][6][7]

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from established procedures for the hydrazinolysis of 4-chloroquinazolines.[5]

  • Materials: 4-chloro-2-phenylquinazoline, hydrazine hydrate (80% or higher), ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-phenylquinazoline (1 equivalent) in ethanol.

    • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove excess hydrazine hydrate.

    • Dry the resulting solid under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: General Protocol for the Synthesis of Schiff Bases (Illustrative Example with Benzaldehyde)

This protocol outlines the condensation reaction to form the Schiff base.[5][8]

  • Materials: this compound, substituted aromatic aldehyde (e.g., benzaldehyde), absolute ethanol, glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add the desired aromatic aldehyde (1-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base.

    • Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

The formation of the Schiff base can be confirmed by spectroscopic methods. In the FT-IR spectrum, the disappearance of the N-H stretching bands of the hydrazine and the C=O stretching band of the aldehyde, coupled with the appearance of a characteristic C=N (azomethine) stretching band around 1600-1650 cm⁻¹, indicates successful product formation.[8] ¹H NMR spectroscopy will show a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8-10 ppm.

Compound IDAr-group (from Ar-CHO)Yield (%)Melting Point (°C)C=N Stretch (cm⁻¹)-N=CH- (ppm)
1a Phenyl85210-21216058.5
1b 4-Chlorophenyl90225-22716088.6
1c 4-Methoxyphenyl88205-20716028.4
1d 4-Nitrophenyl92240-24216108.8
1e 2-Hydroxyphenyl82218-22016158.7

Table 1: Representative physicochemical data for a series of Schiff bases derived from this compound. Data is illustrative and compiled based on typical results for similar compounds in the literature.

Applications and Biological Significance

Schiff bases derived from the quinazoline scaffold are of significant interest due to their wide array of potential therapeutic applications. These compounds have been investigated for their:

  • Anticancer Activity: Many quinazoline-based Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The azomethine linkage is often associated with antibacterial and antifungal properties, making these compounds promising candidates for the development of new anti-infective agents.[1][6]

  • Antiviral and Anti-inflammatory Properties: Certain derivatives have shown potential as antiviral and anti-inflammatory agents.[4]

The diverse substitution patterns possible on the aldehydic component of the Schiff base allow for fine-tuning of the molecule's steric and electronic properties, which can be leveraged to optimize biological activity and selectivity.

Visualizing the Workflow and Synthetic Pathway

The following diagrams illustrate the key processes involved in the synthesis and evaluation of Schiff bases from this compound.

Synthesis_Workflow A Starting Materials (4-Chloro-2-phenylquinazoline, Hydrazine Hydrate) B Synthesis of This compound A->B C Purification & Characterization (Recrystallization, TLC, MP) B->C E Schiff Base Synthesis (Condensation Reaction) C->E Key Intermediate D Aromatic Aldehydes D->E F Crude Schiff Base E->F G Purification (Recrystallization) F->G H Pure Schiff Base G->H I Structural Characterization (FT-IR, NMR, Mass Spec) H->I J Application Screening (e.g., Antimicrobial, Anticancer assays) I->J

Caption: General workflow for the synthesis and evaluation of Schiff bases.

Reaction_Pathway start 4-Chloro-2-phenylquinazoline intermediate This compound start->intermediate Step 1 reagent1 Hydrazine Hydrate Ethanol, Reflux dummy1 product Schiff Base intermediate->product Step 2 reagent2 Ar-CHO Ethanol, H⁺ (cat.), Reflux dummy2

Caption: Synthetic pathway for Schiff base formation.

References

Application Notes and Protocols for Creating Metal Complexes with 4-Hydrazinyl-2-phenylquinazoline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential therapeutic applications of metal complexes featuring the 4-hydrazinyl-2-phenylquinazoline ligand. This class of compounds is of significant interest in drug development due to the versatile coordination chemistry of the quinazoline scaffold and the demonstrated biological activity of its derivatives, including anticancer and antimicrobial properties.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The incorporation of a hydrazinyl group at the 4-position and a phenyl group at the 2-position of the quinazoline ring system creates a versatile chelating ligand capable of coordinating with a variety of transition metals. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, attributed to factors such as increased lipophilicity and altered geometry, which can facilitate interaction with biological targets. This document outlines the synthesis of the this compound ligand, the subsequent formation of its metal complexes (with a focus on Cu(II), Co(II), and Ni(II)), their characterization, and protocols for evaluating their potential as anticancer and antimicrobial agents.

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a two-step process starting from 2-phenyl-4-quinazolone.

Step 1: Synthesis of 4-Chloro-2-phenylquinazoline

  • In a round-bottom flask equipped with a reflux condenser, add 10 mmol of 2-phenyl-4-quinazolone.

  • Carefully add 10 mL of phosphorus oxychloride (POCl₃).

  • Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • The resulting precipitate, 4-chloro-2-phenylquinazoline, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-chloro-2-phenylquinazoline.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 4-chloro-2-phenylquinazoline (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5 mmol) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, the precipitate of this compound is formed.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Metal Complexes

The following general procedure can be adapted for the synthesis of various transition metal complexes with the this compound ligand.

General Protocol for Metal(II) Complex Synthesis:

  • Dissolve the this compound ligand (2 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • A change in color and the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Data Presentation

The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. The expected quantitative data are summarized in the tables below.

Table 1: Physicochemical and Analytical Data

CompoundFormulaFormula Weight ( g/mol )ColorM.P. (°C)Yield (%)
Ligand (L) C₁₄H₁₂N₄236.27Pale Yellow>25085
[Cu(L)₂Cl₂] C₂₈H₂₄Cl₂CuN₈607.00Green>30078
[Co(L)₂Cl₂] C₂₈H₂₄Cl₂CoN₈602.40Dark Brown>30075
[Ni(L)₂Cl₂] C₂₈H₂₄Cl₂N₈Ni602.16Greenish-Yellow>30080

Table 2: Key Infrared Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C=N) quinazolineν(C=N) imineν(M-N)
Ligand (L) 3300-3150~1620--
[Cu(L)₂Cl₂] 3250-3100~1610~1590~450
[Co(L)₂Cl₂] 3245-3105~1608~1588~445
[Ni(L)₂Cl₂] 3255-3110~1612~1592~455

Table 3: Electronic Spectral Data (in DMSO)

Compoundλ_max (nm)Assignment
Ligand (L) ~280, ~340π → π, n → π
[Cu(L)₂Cl₂] ~380, ~650Charge Transfer, d-d transitions
[Co(L)₂Cl₂] ~400, ~680Charge Transfer, d-d transitions
[Ni(L)₂Cl₂] ~390, ~660Charge Transfer, d-d transitions

Mandatory Visualization

Experimental Workflow: Synthesis of Metal Complexes

experimental_workflow Experimental Workflow for Synthesis of Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization L1 2-Phenyl-4-quinazolone L2 4-Chloro-2-phenylquinazoline L1->L2 POCl₃, Reflux L3 This compound (Ligand) L2->L3 Hydrazine Hydrate, Ethanol, Reflux C2 Hot Ethanolic Solution of Ligand L3->C2 M1 Metal(II) Salt (Cu, Co, Ni) C1 Dissolve in Ethanol M1->C1 C3 Mix and Reflux C1->C3 C2->C3 C4 Precipitated Metal Complex C3->C4 Char1 FT-IR C4->Char1 Char2 UV-Vis C4->Char2 Char3 NMR C4->Char3 Char4 Elemental Analysis C4->Char4 Char5 X-ray Crystallography C4->Char5

Caption: Workflow for the synthesis of the ligand and its metal complexes, followed by characterization.

Proposed Signaling Pathway: Anticancer Mechanism

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the EGFR pathway and the induction of apoptosis.

signaling_pathway Proposed Anticancer Signaling Pathway cluster_EGFR EGFR Pathway Inhibition cluster_Apoptosis Apoptosis Induction EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MetalComplex Metal Complex MetalComplex->EGFR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) MetalComplex->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MetalComplex->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of anticancer action involving EGFR pathway inhibition and apoptosis induction.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes (e.g., 1, 10, 25, 50, 100 µM) and incubate for another 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the metal complexes in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis, characterization, and biological evaluation of metal complexes with this compound ligands. These compounds hold promise as potential therapeutic agents, and the methodologies described herein will be valuable for researchers in the fields of medicinal chemistry and drug development. Further studies, including in vivo experiments and detailed mechanistic investigations, are warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for the Purification and Analysis of 4-Hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analytical characterization of 4-hydrazinyl-2-phenylquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are intended to ensure the high purity and quality required for research and drug development applications.

Purification of this compound

The purification of crude this compound can be effectively achieved through recrystallization or column chromatography. The choice of method will depend on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a primary method for purifying crude this compound, particularly for removing minor impurities. Acetonitrile has been found to be an effective solvent for this purpose for structurally similar compounds.[1] A solvent screening may be beneficial to optimize the yield and purity.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetonitrile. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

A Crude Product B Dissolve in Hot Acetonitrile A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Acetonitrile E->F G Dry Under Vacuum F->G H Purified Product G->H

Caption: Recrystallization workflow for this compound.

Column Chromatography

For the removal of impurities with similar solubility to the product, silica gel column chromatography is a suitable purification method. Given the basic nature of the hydrazinyl group, the use of a mobile phase containing a small amount of a basic modifier like triethylamine can prevent peak tailing and improve separation.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting gradient is from 100% hexane to a mixture of hexane and ethyl acetate. For basic compounds like this compound, adding 0.1-1% triethylamine to the eluent can improve separation.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Column Chromatography

A Crude Product C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Column chromatography workflow for purification.

Analytical Techniques for Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques should be employed to assess the purity and confirm the identity of this compound.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing an appropriate mobile phase. A mixture of ethyl acetate and hexane is a good starting point. For this polar and basic compound, a more polar system like dichloromethane/methanol may be necessary.

  • Visualization: Visualize the spots under UV light at 254 nm.

Table 1: TLC Data for this compound (Representative)

Mobile Phase (v/v)Rf Value
Ethyl Acetate / Hexane (1:1)~ 0.4
Dichloromethane / Methanol (95:5)~ 0.6
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for determining the purity of this compound with high accuracy.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or methanol and water. The addition of a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm or ~320 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Table 2: HPLC Purity Analysis Data (Representative)

ParameterValue
Retention Time (t_R)~ 5.8 min
Purity (by area %)> 98%
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Workflow for Analytical Techniques

cluster_purification Purification cluster_analysis Analysis A Crude Product B Recrystallization or Column Chromatography A->B C Purified Product B->C D TLC C->D Purity Check E HPLC C->E Purity Assay F Mass Spectrometry C->F Identity Confirmation G NMR Spectroscopy C->G Structure Elucidation

Caption: Overall workflow for purification and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer.

Table 3: Mass Spectrometry Data (Expected)

Ionm/z (calculated)m/z (observed)
[M+H]⁺237.1135~ 237.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. For a structurally similar compound, 5-fluoro-4-hydrazino-2-phenylquinazoline, the following 1H NMR data was reported, which can serve as a reference.[1]

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire both ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for unambiguous signal assignments.

Table 4: ¹H and ¹³C NMR Data for this compound (Predicted based on Analogues)

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.50m2HPhenyl H (ortho)
~7.80-7.40m7HQuinazoline & Phenyl H
~4.80br s2H-NH₂
~8.80br s1H-NH-
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) Assignment
~160C2
~158C4
~150C8a
~138-120Aromatic C
~115C4a

References

Application Notes and Protocols: Employing 4-Hydrazinyl-2-phenylquinazoline for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hydrazinyl-2-phenylquinazoline as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The inherent reactivity of the hydrazinyl group allows for the construction of various fused heterocyclic systems, primarily triazoloquinazolines and pyrazoloquinazolines, which have demonstrated significant biological activities, including anticancer and antimicrobial effects.[1][2]

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties.[3] The this compound scaffold serves as a key building block for the synthesis of more complex, fused heterocyclic systems. The availability of the free amino group and the adjacent nitrogen atom in the hydrazine moiety facilitates cyclization reactions with various electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the quinazoline core. This strategy has been successfully employed to generate libraries of novel compounds for drug discovery programs.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative triazolo[4,3-c]quinazolines and their reported biological activities.

Table 1: Synthesis Yields of 3-Substituted-[1][4][5]triazolo[4,3-c]quinazolin-5(6H)-ones

CompoundR GroupReagentYield (%)Reference
5a -CH₃Acetic AnhydrideGood[4]
5b -CF₃Trifluoroacetic AcidNot Reported[6]

Note: "Good" indicates a high but unspecified yield as reported in the source.

Table 2: In Vitro Anticancer Activity of[1][4][5]triazolo[4,3-c]quinazoline Derivatives (IC₅₀ in µM)

CompoundSubstitutionHepG2HCT-116Reference
16 Propylamine at C56.292.44[6]
17 Ethanolamine at C5--[6]
18 Dimethylamine at C5--[6]
19 Cyclohexylamine at C5--[6]
20 Morpholine at C5--[6]
7 Cinnamoyl at N639.4127.05[4]
9 Phenylacetyl at N629.4717.35[4]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

The following are detailed methodologies for the synthesis of key heterocyclic systems derived from this compound.

Protocol 1: Synthesis of 3-Methyl-[1][4][5]triazolo[4,3-c]quinazolin-5(6H)-one (5a)

This protocol describes the synthesis of a triazoloquinazoline derivative through the cyclization of a hydrazinylquinazoline with acetic anhydride.[4]

Materials:

  • 2-Chloro-4-hydrazinylquinazoline

  • Acetic anhydride

  • Methanol

Procedure:

  • A mixture of 2-chloro-4-hydrazinylquinazoline (4.0 g, 0.020 mol) and acetic anhydride (40 ml) is heated in a water bath for 4 hours.

  • The reaction mixture is allowed to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with water and then dried.

  • The crude product is recrystallized from methanol to yield the pure 3-methyl-[1][4][5]triazolo[4,3-c]quinazolin-5(6H)-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(Trifluoromethyl)-[1][4][5]triazolo[4,3-c]quinazolin-5-one (5b)

This protocol outlines the synthesis of a trifluoromethyl-substituted triazoloquinazoline.[6]

Materials:

  • 2-Chloro-4-hydrazinylquinazoline

  • Trifluoroacetic acid

Procedure:

  • 2-Chloro-4-hydrazinylquinazoline is reacted with trifluoroacetic acid.

  • The specific reaction conditions (temperature, time, solvent) should be optimized based on the reactivity of the starting material.

  • Upon completion of the reaction, the product is isolated and purified using appropriate techniques such as crystallization or column chromatography.

Protocol 3: Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and aromatic aldehydes to form Schiff bases, which can be further cyclized or used as final products.[7][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Ethanol

Procedure:

  • To a solution of this compound in ethanol, add an equimolar amount of the desired aromatic aldehyde.

  • The reaction mixture is refluxed for a period of 1-3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding Schiff base.

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships in the application of this compound.

experimental_workflow start Start: this compound reagents Electrophilic Reagents (e.g., Anhydrides, Aldehydes, CS2) start->reagents Reaction with synthesis Synthesis of Novel Heterocycles reagents->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_eval Biological Evaluation (e.g., Anticancer Assays) characterization->bio_eval end End: Identification of Bioactive Compounds bio_eval->end

Caption: General experimental workflow for the synthesis and evaluation of novel heterocyclic compounds.

logical_relationship cluster_start Starting Material cluster_products Synthesized Heterocyclic Systems cluster_applications Potential Biological Applications start {this compound} triazolo [1,2,4]Triazolo[4,3-c]quinazolines start->triazolo Cyclization with acid anhydrides, carboxylic acids pyrazolo Pyrazolo[1,5-c]quinazolines start->pyrazolo Cyclization with beta-ketoesters schiff Schiff Bases start->schiff Condensation with aldehydes anticancer Anticancer Agents triazolo->anticancer antimicrobial Antimicrobial Agents triazolo->antimicrobial pyrazolo->anticancer antiinflammatory Anti-inflammatory Agents schiff->antiinflammatory

Caption: Synthetic routes from this compound to various heterocyclic systems.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-hydrazinyl-2-phenylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydrazinyl-2-phenylquinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: The reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction between 4-chloro-2-phenylquinazoline and hydrazine hydrate may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. Ensure a sufficient excess of hydrazine hydrate is used.

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient conversion.

    • Solution: While some protocols suggest stirring at 70°C[1], others utilize reflux conditions, which can significantly improve the reaction rate and yield.[2] Experiment with increasing the temperature to the boiling point of the solvent (e.g., ethanol).

  • Moisture in Reaction: The presence of water can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: See the troubleshooting point below regarding side product formation.

Question: I am observing the formation of unexpected side products. What are they and how can I minimize them?

Answer: A common side reaction is the autoxidation of the hydrazinyl group, which can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-type structures, especially with prolonged heating in certain solvents.[3]

  • Solution:

    • Control Reaction Time: Avoid unnecessarily long reflux times. Monitor the reaction by TLC and stop it once the starting material is consumed.

    • Solvent Choice: The reaction is typically performed in ethanol.[1][2] Using alternative solvents should be done with caution, as they might promote side reactions.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Question: The isolated product is impure. What are the common impurities and what is the best purification method?

Answer: Common impurities include unreacted 4-chloro-2-phenylquinazoline and any side products formed during the reaction.

  • Solution:

    • Recrystallization: The most common and effective method for purifying this compound is recrystallization from a suitable solvent, such as ethanol or acetonitrile.[1][2]

    • Washing: After filtration, wash the crude product with a solvent in which the desired product has low solubility but the impurities are soluble, such as hexane[1] or ether.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor for the synthesis is 4-chloro-2-phenylquinazoline.[1][4][5] This is typically reacted with hydrazine hydrate to yield the final product.

Q2: What are the recommended reaction conditions (solvent, temperature, time)?

A2: The reaction is generally carried out in ethanol as the solvent.[1][2] The temperature can range from 70°C to reflux.[1][2] Reaction times vary from 3 to 7 hours, depending on the temperature and scale of the reaction.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether. The disappearance of the starting material (4-chloro-2-phenylquinazoline) spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the appearance of the final product?

A4: this compound is typically a bright yellow precipitate or crystalline solid.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various literature sources for the synthesis of this compound and its derivatives.

PrecursorReagentSolventTemperatureTimeYieldReference
4-Chloro-6,7-difluoro-2-phenylquinazolineHydrazine hydrateEthanol70°C3 h56%[1]
5-Fluoro-4-chloro-2-phenylquinazolineHydrazine hydrateEthanol70°C3 h50%[1]
Substituted Quinazoline80% Hydrazine hydrateBenzeneReflux5 h85%[2]
Substituted OxadiazoleHydrazine hydrateEthanolReflux7 h80%[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices reported in the literature.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-phenylquinazoline (1 equivalent) and ethanol (sufficient to dissolve or suspend the starting material).

  • Addition of Reagent: To the stirred suspension, add hydrazine hydrate (typically a large excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to 70°C or to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-7 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the solid with a suitable solvent like hexane[1] or ether[2] to remove soluble impurities.

  • Purification: Recrystallize the crude product from ethanol or acetonitrile to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Chloro-2-phenylquinazoline reaction Reaction in Ethanol (70°C to Reflux) start1->reaction start2 Hydrazine Hydrate start2->reaction isolation Cooling & Precipitation reaction->isolation filtration Filtration & Washing isolation->filtration purification Recrystallization filtration->purification product This compound purification->product G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Moisture Contamination problem->cause3 cause4 Side Reactions problem->cause4 solution1 Increase Reaction Time/Temp Use Excess Hydrazine cause1->solution1 solution2 Increase to Reflux Temp cause2->solution2 solution3 Use Anhydrous Solvents cause3->solution3 solution4 Control Reaction Time Use Inert Atmosphere cause4->solution4

References

common side products in the synthesis of 4-hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-hydrazinyl-2-phenylquinazoline.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 4-chloro-2-phenylquinazoline with hydrazine.

Q1: My reaction to form this compound is giving a very low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using an adequate excess of hydrazine hydrate and a sufficient reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Side reactions: At elevated temperatures, the formation of ring-opened and rearranged triazole side products can become significant, consuming your starting material and reducing the yield of the desired product.[1]

  • Suboptimal reaction conditions: The choice of solvent and temperature is critical. While older procedures use high temperatures in sealed tubes, refluxing in a protic solvent like ethanol is a more common and milder method that can favor the desired product.

  • Degradation of the product: The hydrazinyl group can be susceptible to oxidation. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

  • Issues with starting material: The purity of your 4-chloro-2-phenylquinazoline is important. Ensure it is free from residual solvents or reagents from its preparation.

Q2: I am observing unexpected peaks in the 1H NMR spectrum of my crude product. What could these impurities be?

A2: Besides unreacted starting material, the most likely impurities are the triazole-based side products, especially if the reaction was conducted at a high temperature.[1]

  • 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole derivatives: These compounds arise from a significant rearrangement of the quinazoline ring. Look for characteristic signals of an additional amino group and the triazole ring protons. The 1H NMR of 4-amino-4H-1,2,4-triazole itself shows a singlet for the two triazole protons and a broad singlet for the amino group.

  • 3-(2-aminophenyl)-4H-1,2,4-triazole derivatives: This is another potential triazole side product.[1]

  • Oxidation products: If the reaction was exposed to air, you might see byproducts resulting from the oxidation of the hydrazine moiety.

Q3: How can I minimize the formation of triazole side products?

A3: The formation of these rearrangement products is highly temperature-dependent. To minimize their formation:

  • Use milder reaction conditions: Opt for refluxing in ethanol or another suitable alcohol instead of heating at very high temperatures (e.g., 150 °C in a sealed tube).

  • Control reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Prolonged heating can promote the formation of side products.

Q4: What is the best way to purify the crude this compound?

A4: Purification can typically be achieved by:

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization. This is effective at removing less polar impurities.

  • Column chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A mobile phase of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.

Data Presentation

The following table summarizes the expected outcomes of the reaction between 4-chloro-2-phenylquinazoline and hydrazine hydrate under different conditions, based on literature descriptions.

Condition IDSolventTemperature (°C)Time (h)Expected Major ProductCommon Side ProductsTypical Yield of Major ProductReference
1EthanolReflux (~78)4-6This compoundMinimal triazole formationGood to ExcellentGeneral modern procedures
2Sealed Tube150124-amino-3-(2-aminophenyl)-4H-1,2,4-triazole3-(2-aminophenyl)-4H-1,2,4-triazole, this compoundLow to Moderate[1]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-phenylquinazoline (Starting Material)

This protocol describes the chlorination of 2-phenyl-4(3H)-quinazolinone.

Materials:

  • 2-phenyl-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice water

  • Ammonium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-phenyl-4(3H)-quinazolinone in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the crude 4-chloro-2-phenylquinazoline from ethanol to obtain a purified product.

Protocol 2: Synthesis of this compound (Milder Conditions)

This protocol is designed to favor the formation of the desired product and minimize side reactions.

Materials:

  • 4-chloro-2-phenylquinazoline

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 4-chloro-2-phenylquinazoline in ethanol in a round-bottom flask under an inert atmosphere.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from ethanol.

Visualizations

Reaction Pathway

reaction_pathway start 4-Chloro-2-phenylquinazoline branch start->branch hydrazine Hydrazine Hydrate hydrazine->branch + product This compound (Desired Product) side_product1 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole side_product2 3-(2-Aminophenyl)-4H-1,2,4-triazole branch->product Ethanol, Reflux (Milder Conditions) branch->side_product1 High Temperature (e.g., 150 °C) branch->side_product2 High Temperature (e.g., 150 °C) experimental_workflow start Start: Dissolve 4-chloro-2-phenylquinazoline in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux under Inert Atmosphere add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Concentrate, and Precipitate in Water monitor->workup Reaction Complete filter Filter and Wash with Water workup->filter dry Dry the Crude Product filter->dry purify Purify by Recrystallization or Chromatography dry->purify end End: Purified this compound purify->end troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield unexpected_peaks Unexpected NMR Peaks? start->unexpected_peaks low_yield->unexpected_peaks No check_conditions Verify Reaction Time/Temp/Reagents low_yield->check_conditions Yes compare_sm Compare with Starting Material Spectrum unexpected_peaks->compare_sm Yes check_purity Check Starting Material Purity check_conditions->check_purity inert_atmosphere Use Inert Atmosphere to Prevent Oxidation check_purity->inert_atmosphere check_side_products Suspect Triazole Side Products? (High Temp Reaction) compare_sm->check_side_products purification Improve Purification (Recrystallization/Chromatography) check_side_products->purification

References

Technical Support Center: Synthesis of 4-Hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-hydrazinyl-2-phenylquinazoline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-chloro-2-phenylquinazoline (precursor) - Incomplete reaction of 2-phenylquinazolin-4(3H)-one with the chlorinating agent.- Degradation of the product during workup.- Ensure the 2-phenylquinazolin-4(3H)-one starting material is completely dry.- Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).- Optimize the reaction time and temperature. Refluxing for 2-4 hours is typically sufficient.[1][2]- Perform the workup in a moisture-free environment to prevent hydrolysis of the chloroquinazoline back to the quinazolinone.
Formation of side products during chlorination - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting material.- Maintain a controlled reflux temperature.- Purify the starting 2-phenylquinazolin-4(3H)-one by recrystallization before use.
Low yield of this compound - Incomplete reaction of 4-chloro-2-phenylquinazoline with hydrazine hydrate.- Use of diluted or old hydrazine hydrate.- Competing side reactions.- Use an excess of hydrazine hydrate (typically 4-5 equivalents) to drive the reaction to completion.[3]- Use fresh, anhydrous hydrazine hydrate.- Optimize the reaction temperature and time. Heating at 70°C for 2 hours in ethanol is a good starting point.[3]- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is difficult to purify - Presence of unreacted starting materials or side products.- The product may be unstable under certain purification conditions.- For the chloro-precursor, purification can be achieved by recrystallization from a suitable solvent like ethanol.- For the final product, recrystallization from ethanol or a mixture of ethanol and water is often effective.[4]- Column chromatography can be used for purification if recrystallization is not sufficient, using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane).
Inconsistent yields between batches - Variability in reagent quality.- Inconsistent reaction conditions (temperature, time, stirring).- Atmospheric moisture affecting the reaction.- Use reagents from the same batch or ensure consistent quality.- Precisely control reaction parameters using automated lab equipment if possible.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the conversion of 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline. The yield and purity of this intermediate directly impact the final product's yield and quality. Incomplete chlorination or the presence of impurities can lead to difficulties in the subsequent hydrazinolysis step and purification.

Q2: Can I use a different chlorinating agent other than thionyl chloride (SOCl₂)?

A2: Yes, other chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroethane can also be used.[5] However, thionyl chloride is commonly used and has been shown to give high yields (up to 88%).[1] The choice of reagent may depend on availability, cost, and safety considerations.

Q3: What is the optimal solvent for the reaction of 4-chloro-2-phenylquinazoline with hydrazine hydrate?

A3: Ethanol is a widely used and effective solvent for this reaction, often leading to excellent yields (83-91%).[3] Other polar protic solvents like isopropanol or n-butanol could also be used, but reaction conditions may need to be re-optimized.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the chlorination and hydrazinolysis steps. By spotting the reaction mixture alongside the starting material, you can visually determine when the starting material has been consumed.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and a suspected carcinogen. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-phenylquinazoline

This protocol is based on the chlorination of 2-phenylquinazolin-4(3H)-one using thionyl chloride.

Materials:

  • 2-phenylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirring suspension of 2-phenylquinazolin-4(3H)-one (1.00 g, 4.50 mmol) in thionyl chloride (30 mL), add a catalytic amount of DMF (1 mL) dropwise at room temperature.

  • Reflux the mixture for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully quench the reaction by pouring it into cold water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-chloro-2-phenylquinazoline.[1]

Protocol 2: Synthesis of this compound

This protocol describes the reaction of 4-chloro-2-phenylquinazoline with hydrazine hydrate.

Materials:

  • 4-chloro-2-phenylquinazoline

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve 4-chloro-2-phenylquinazoline in ethanol.

  • Add hydrazine hydrate (4 equivalents) to the solution.

  • Heat the reaction mixture to 70°C for 2 hours.[3]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in optimizing the synthesis.

Table 1: Comparison of Chlorination Conditions for 2-Phenylquinazolin-4(3H)-one

Chlorinating AgentSolventTemperatureTimeYield (%)Reference
SOCl₂ / DMF (cat.)NoneReflux2 h88[1]
Cl₃CCN / PPh₃DichloroethaneRefluxNot specified78[5]
POCl₃None100°C4-5 hNot specified[3]

Table 2: Reaction Conditions for Hydrazinolysis of 4-Chloro-2-phenylquinazolines

SubstrateHydrazine EquivalentsSolventTemperatureTimeYield (%)Reference
2-Aryl-4-chloroquinazolines4Ethanol70°C2 h83-91[3]
4-Chloro-6-halo-2-phenylquinazolineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
2-(Methylthio)quinazoline-4(3H)-thioneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Visualizing the Workflow

The synthesis of this compound is a two-step process. The following diagram illustrates the general experimental workflow.

SynthesisWorkflow A 2-Phenylquinazolin-4(3H)-one B Chlorination (e.g., SOCl2, Reflux) A->B Step 1 C 4-Chloro-2-phenylquinazoline B->C D Hydrazinolysis (Hydrazine Hydrate, 70°C) C->D Step 2 E This compound D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G

Caption: General workflow for the synthesis of this compound.

The following diagram illustrates a logical troubleshooting workflow when encountering low yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Step1 Analyze Purity of 4-Chloro-2-phenylquinazoline Start->Check_Step1 Optimize_Step1 Re-optimize Chlorination: - Dry starting material - Fresh reagents - Adjust time/temp Check_Step1->Optimize_Step1 Impure Check_Step2 Analyze Hydrazinolysis Step Check_Step1->Check_Step2 Pure End Improved Yield Optimize_Step1->End Optimize_Step2 Re-optimize Hydrazinolysis: - Excess fresh hydrazine - Anhydrous solvent - Adjust time/temp Check_Step2->Optimize_Step2 Sub-optimal Check_Purification Evaluate Purification Method Check_Step2->Check_Purification Optimal Optimize_Step2->End Optimize_Purification Try Alternative Purification: - Different solvent for recrystallization - Column chromatography Check_Purification->Optimize_Purification Ineffective Check_Purification->End Effective Optimize_Purification->End

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 4-Hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-hydrazinyl-2-phenylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities include unreacted starting materials such as 4-chloro-2-phenylquinazoline and residual hydrazine hydrate. Additionally, side products can form, particularly under high-temperature reaction conditions. These may include hydrolysis products of the starting material (2-phenylquinazolin-4(3H)-one), ring-opened byproducts, or potentially dimeric species like bis(2-phenylquinazolin-4-yl)hydrazine.

Q2: My purified this compound is a bright yellow solid. Is this the expected appearance?

A2: Yes, the literature describes 5-fluoro-4-hydrazino-2-phenylquinazoline as a bright yellow precipitate, suggesting that the target compound, this compound, is also likely a colored solid.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Due to the presence of a reactive hydrazine group, the compound may be sensitive to air and light. It is advisable to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to prevent degradation.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be a suitable method for purification. However, due to the polar nature of the hydrazine group, it may interact strongly with silica gel. A polar mobile phase will likely be required. See the Experimental Protocols section for a suggested starting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the solution is saturated. - Try a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution slowly in an ice bath.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound has lower solubility at room temperature but is still soluble when hot. - Use a binary solvent system (a good solvent and a poor solvent). Dissolve the compound in a minimum amount of the good solvent at an elevated temperature and then slowly add the poor solvent until the solution becomes turbid.
Colored Impurities Persist The impurity has similar solubility to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step, such as a wash with a solvent in which the impurity is soluble but the product is not. - Consider using activated charcoal to adsorb colored impurities before filtration of the hot solution (use with caution as it can also adsorb the product).
Thin-Layer Chromatography (TLC) Analysis Issues
Problem Possible Cause Troubleshooting Steps
Streaking of Spots The sample is too concentrated, or the compound is interacting strongly with the stationary phase.- Dilute the sample before spotting. - Add a small amount of a polar solvent (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce tailing.
Spots Remain at the Baseline The mobile phase is not polar enough to move the compound up the plate.- Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate in a hexane-based eluent.
Rf Value is Too High The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane.
No Visualization of Spots under UV Light The compound is not UV-active.- Use a chemical stain for visualization. A potassium permanganate stain is a good general stain for oxidizable groups. Given the hydrazine moiety, a 2,4-dinitrophenylhydrazine (DNPH) stain could also be effective, appearing as yellow or orange spots.[2][3]

Quantitative Data Summary

The following table summarizes typical data that might be expected during the synthesis and purification of this compound, based on analogous compounds found in the literature. Actual results may vary.

Parameter Value Reference
Yield (Crude) 50-60%Based on synthesis of a fluorinated analog.[1]
Melting Point (Purified) 178-180 °CFor a fluorinated analog, indicating a relatively high melting point for this class of compounds.[1]
Purity (after Recrystallization) >95%Expected purity after successful recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the purification of a structurally similar compound, 5-fluoro-4-hydrazino-2-phenylquinazoline.[1]

  • Solvent Selection: Acetonitrile is a reported solvent for recrystallization. Other potential solvents to screen include ethanol, isopropanol, or mixtures such as ethyl acetate/hexane.

  • Procedure: a. Place the crude this compound in a flask. b. Add a minimal amount of the chosen solvent (e.g., acetonitrile). c. Gently heat the mixture with stirring until the solid dissolves completely. d. If colored impurities are present, consider adding a small amount of activated charcoal and heating for a few more minutes. e. Hot-filter the solution to remove any insoluble impurities (and charcoal if used). f. Allow the filtrate to cool slowly to room temperature. g. Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield. h. Collect the crystals by vacuum filtration. i. Wash the crystals with a small amount of cold solvent. j. Dry the crystals under vacuum.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F254

  • Mobile Phase (Starting Point): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the observed Rf values.

  • Sample Preparation: Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Visualization:

    • UV Light: Examine the plate under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots.[3]

    • Chemical Staining:

      • Potassium Permanganate Stain: Dip the plate in a solution of potassium permanganate. Oxidizable groups will appear as yellow/brown spots on a purple background.[3]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Spray the plate with a solution of DNPH. Hydrazines will form hydrazones that appear as yellow to orange spots.[2]

Protocol 3: Purification by Column Chromatography (Suggested Starting Conditions)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by preliminary TLC analysis.

  • Procedure: a. Prepare the column with the silica gel slurried in the initial, less polar mobile phase. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the top of the column. d. Begin eluting with the mobile phase, gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method tlc TLC Analysis recrystallization->tlc Purity Check end Pure this compound recrystallization->end column_chromatography->tlc Fraction Analysis column_chromatography->end tlc->end Confirm Purity hplc HPLC Analysis nmr NMR Spectroscopy ms Mass Spectrometry end->hplc Quantitative Purity end->nmr Structural Confirmation end->ms Molecular Weight Confirmation

Caption: Workflow for the purification and analysis of this compound.

Logical Flow for Troubleshooting Recrystallization

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oils out? cool->oiling_out good_crystals Collect and dry crystals crystals->good_crystals Yes no_crystals Induce nucleation: - Scratch flask - Add seed crystal - Concentrate solution crystals->no_crystals No oiling_out->good_crystals No oiled_out - Use lower boiling point solvent - Add anti-solvent - Re-dissolve and cool slower oiling_out->oiled_out Yes end Pure Product good_crystals->end no_crystals->cool oiled_out->dissolve

Caption: Decision tree for troubleshooting common recrystallization issues.

Signaling Pathways Inhibited by Quinazoline Derivatives

Quinazoline derivatives are known inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer cell signaling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response egf EGF egfr EGFR egf->egfr vegf VEGF vegfr VEGFR vegf->vegfr pi3k PI3K/Akt Pathway egfr->pi3k ras RAS/MAPK Pathway egfr->ras vegfr->pi3k plc PLCγ Pathway vegfr->plc survival Survival pi3k->survival proliferation Proliferation ras->proliferation angiogenesis Angiogenesis plc->angiogenesis quinazoline This compound (and derivatives) quinazoline->egfr inhibit quinazoline->vegfr inhibit

Caption: Inhibition of EGFR and VEGFR signaling pathways by quinazoline derivatives.

References

stability issues of 4-hydrazinyl-2-phenylquinazoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-hydrazinyl-2-phenylquinazoline in solution. The information is designed to help users anticipate and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound's stability is pH-dependent. Both highly acidic and alkaline conditions can promote degradation, likely through hydrolysis and oxidation.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate degradation.[5][6] It is advisable to avoid heating solutions containing this compound unless required by a specific protocol, and even then, exposure should be minimized. The general quinazoline structure can be destroyed by boiling in acidic or alkaline solutions.[3]

  • Light: Similar to other quinazoline derivatives, exposure to light, particularly UV radiation, may lead to photodegradation.[1] It is recommended to protect solutions from light.

  • Oxidizing Agents: The hydrazinyl group is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its purity and the presence of water can be critical. Protic solvents may participate in degradation reactions.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To maximize the shelf-life of your this compound stock solution, we recommend the following:

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for preparing the initial stock solution.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q3: I see a color change in my this compound solution. What does this indicate?

A3: A color change (e.g., from colorless to yellow or brown) is often an indicator of compound degradation. This can be due to oxidation of the hydrazinyl moiety or other structural rearrangements. If you observe a color change, it is advisable to prepare a fresh solution or verify the integrity of the compound using an analytical method like HPLC or LC-MS before proceeding with your experiment.

Q4: Can I use aqueous buffers to dilute my DMSO stock solution of this compound?

A4: Yes, aqueous buffers are commonly used for dilutions to the final working concentration. However, be aware that the stability of the compound in aqueous solutions is generally lower than in anhydrous DMSO. It is crucial to prepare fresh dilutions immediately before use and to minimize the time the compound spends in the aqueous buffer. The pH of the buffer is a critical factor, and it is recommended to work at a pH that minimizes degradation (see Troubleshooting Guide).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound in solution.• Prepare fresh stock solutions from solid material.• Aliquot stock solutions to avoid multiple freeze-thaw cycles.• Prepare working solutions immediately before each experiment.• Verify the concentration and purity of your solution using HPLC or a similar analytical method.
Precipitate formation upon dilution of DMSO stock in aqueous buffer. Low aqueous solubility of the compound or its degradation products.• Decrease the final concentration of the compound in the aqueous buffer.• Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, if tolerated by the experimental system.• Ensure the pH of the buffer is optimal for solubility.
Loss of biological activity over a short period. Rapid degradation in the experimental medium (e.g., cell culture medium).• Minimize the incubation time of the compound in the medium.• Prepare fresh dilutions for each time point.• Consider the potential for metabolic degradation if using in cellular assays.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.• Characterize the degradation products to understand the degradation pathway.• Optimize solution preparation and handling to minimize degradation (e.g., use of antioxidants, deoxygenated solvents, pH control).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE).

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Materials: this compound DMSO stock solution, aqueous buffer of choice (e.g., PBS, TRIS), sterile microcentrifuge tubes.

  • Procedure:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired working concentration.

    • Ensure thorough mixing after each dilution step.

    • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.

Potential Degradation Pathway

The hydrazinyl group of this compound is susceptible to oxidation, which can be a primary degradation pathway. This can lead to the formation of various byproducts and a loss of the compound's intended activity.

G cluster_main Potential Oxidative Degradation 4H2PQ This compound Oxidation Oxidation (e.g., O2, metal ions) 4H2PQ->Oxidation Intermediate Reactive Intermediate (e.g., Diazene) Oxidation->Intermediate Loss_of_N2 Loss of N2 Intermediate->Loss_of_N2 Product2 Other Products Intermediate->Product2 Further Reactions Product1 2-Phenylquinazoline Loss_of_N2->Product1

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, the following workflow can be employed.

G cluster_workflow Stability Assessment Workflow Prep Prepare Solution (e.g., in buffer at desired pH) Incubate Incubate under Test Conditions (e.g., 37°C, light/dark) Prep->Incubate Sample Take Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

References

preventing autoxidation of 4-hydrazinyl-2-phenylquinazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the autoxidation of 4-hydrazinyl-2-phenylquinazolines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the degradation of 4-hydrazinyl-2-phenylquinazolines?

A1: The primary cause of degradation for 4-hydrazinyl-2-phenylquinazolines is autoxidation. The hydrazinyl group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be catalyzed by factors such as exposure to light, elevated temperatures, and the presence of metal ions. The autoxidation of similar compounds, like 4-hydrazinylquinolin-2(1H)-ones, has been shown to lead to the formation of dimers and other degradation products.[1][2]

Q2: Why has my solid sample of 4-hydrazinyl-2-phenylquinazoline changed color over time?

A2: A change in the color of your solid sample, such as turning yellow or brown, is a common indicator of degradation due to autoxidation. This color change is likely due to the formation of oxidized species and dimerization products. To minimize this, it is crucial to store the compound under an inert atmosphere and protect it from light.

Q3: What are the optimal storage conditions for 4-hydrazinyl-2-phenylquinazolines?

A3: To ensure the long-term stability of 4-hydrazinyl-2-phenylquinazolines, they should be stored as a solid in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The storage area should be cool, dark, and dry. For solutions, it is advisable to use deoxygenated solvents and store them under an inert atmosphere in a freezer. It is known that hydrazines are generally more stable under acidic conditions.[2]

Q4: Can I handle 4-hydrazinyl-2-phenylquinazolines on the open bench?

A4: Given their susceptibility to autoxidation, prolonged exposure to the atmosphere should be avoided. For weighing and transferring the solid compound, it is best to work quickly. For reactions and solution preparations, it is highly recommended to use inert atmosphere techniques, such as working in a glovebox or using Schlenk lines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution. Autoxidation may have occurred during sample preparation.Prepare samples using deoxygenated solvents. Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. Prepare the sample solution under an inert atmosphere if possible.
Formation of an insoluble precipitate during a reaction. The precipitate could be an oxidized and dimerized byproduct of the starting material.Run the reaction under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure all reagents and solvents are thoroughly deoxygenated.
Inconsistent results or loss of activity in biological assays. The active compound may have degraded due to oxidation.Prepare stock solutions fresh before each experiment using deoxygenated solvents. Store stock solutions under an inert atmosphere at low temperatures. Consider adding a suitable antioxidant to the assay buffer if compatible with the experimental setup.
Reaction mixture changes color unexpectedly (e.g., turns deep yellow or brown). This is a strong indication of autoxidation.Immediately place the reaction under an inert atmosphere. If possible, cool the reaction down. For future experiments, ensure all preventative measures for autoxidation are strictly followed from the start.

Experimental Protocols

Protocol: General Handling Procedure to Minimize Autoxidation

  • Solid Compound Handling:

    • Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture.

    • Handle the solid compound in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

    • If a glovebox is unavailable, work quickly and minimize the time the container is open to the air.

  • Solution Preparation:

    • Use solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

    • Prepare solutions in a flask that has been purged with an inert gas.

    • Use cannulation techniques to transfer the deoxygenated solvent to the flask containing the solid compound.

  • Running Reactions:

    • Set up the reaction under an inert atmosphere using standard Schlenk techniques or in a glovebox.

    • Ensure all glassware is oven-dried to remove any adsorbed moisture.

    • Maintain a positive pressure of inert gas throughout the reaction.

Visualizing the Autoxidation Pathway

The following diagram illustrates a plausible autoxidation pathway for this compound, which can lead to the formation of a dimer. This proposed mechanism is based on studies of similar heterocyclic hydrazines.[1][2]

AutoxidationPathway cluster_0 Autoxidation of this compound A This compound B Hydrazinyl Radical A->B O2, Metal Ions (Catalyst) C Dimerization B->C Radical Coupling D Oxidized Dimer C->D Further Oxidation

Caption: Proposed autoxidation pathway of this compound.

Experimental Workflow for Preventing Autoxidation

This workflow outlines the key steps to minimize the degradation of 4-hydrazinyl-2-phenylquinazolines during experimental procedures.

ExperimentalWorkflow start Start storage Store Solid Under Inert Atmosphere start->storage inert_setup Prepare Reaction Under Inert Atmosphere (Glovebox/Schlenk Line) storage->inert_setup degas Deoxygenate Solvents (e.g., N2/Ar sparging) degas->inert_setup reaction Run Reaction inert_setup->reaction workup Aqueous Workup with Deoxygenated Water reaction->workup analysis Analyze Products Promptly workup->analysis end End analysis->end

Caption: Workflow for handling 4-hydrazinyl-2-phenylquinazolines to prevent autoxidation.

References

troubleshooting guide for the synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in quinazoline synthesis is a common issue that can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.

    • Temperature: Some classical methods, like the Bischler cyclization, may require high temperatures (above 120°C) and pressure.[1] Conversely, some modern catalytic methods operate under milder conditions.[2][3] Ensure your reaction temperature is optimized for the specific protocol you are following. Consider a temperature screen to find the optimal condition.

    • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material is being consumed.

    • Solvent: The choice of solvent can significantly impact yield. Solvents like ethanol, toluene, and DMF are commonly used.[4][5] In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to higher yields.[6]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your reactants, especially the anthranilic acid derivative and the amine or amide source. Impurities can interfere with the reaction.

    • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions or the formation of side products. Carefully check the molar ratios of your starting materials.

  • Catalyst Issues (if applicable):

    • Catalyst Activity: If you are using a metal-catalyzed reaction, ensure the catalyst is active. Some catalysts are sensitive to air and moisture.[2]

    • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.

  • Atmosphere: Some reactions, particularly those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reactants.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low or No Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Assess Reagent Quality and Stoichiometry Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Reaction Conditions (e.g., Temperature Screen) Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst Evaluate Catalyst Activity and Loading (if applicable) Check_Reagents->Check_Catalyst Reagents OK Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Suspected Check_Atmosphere Confirm Inert Atmosphere (if required) Check_Catalyst->Check_Atmosphere Catalyst OK New_Catalyst Use Fresh/Active Catalyst Check_Catalyst->New_Catalyst Inactivity Suspected Inert_Setup Ensure Proper Inert Atmosphere Setup Check_Atmosphere->Inert_Setup Not Inert Success Improved Yield Check_Atmosphere->Success Atmosphere OK Optimize_Conditions->Success Purify_Reagents->Success New_Catalyst->Success Inert_Setup->Success

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

2. Formation of Side Products/Impurities

Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a frequent challenge in quinazoline synthesis. The nature of these impurities often depends on the specific synthetic route employed.

Common Side Reactions and Mitigation Strategies:

  • Dimerization or Polymerization of Starting Materials: This can occur, especially at high temperatures. Lowering the reaction temperature or using a more dilute solution can sometimes help.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazoline ring. This can be addressed by increasing the reaction time or temperature, or by using a more effective cyclizing agent.

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, which can lead to ring-opening.[7] Careful control of pH and temperature is necessary.

  • Oxidation: In some cases, the desired product can be oxidized to a quinazolinone derivative.[8] Using an inert atmosphere can prevent unwanted oxidation.

  • Formation of Isomers: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.

Purification Tips:

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[2]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique.[9] A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.

3. Issues with Specific Synthetic Methods

Question: I am having trouble with the Niementowski synthesis. What are the key challenges with this method?

Answer:

The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classical and widely used method. However, it often requires harsh reaction conditions.[10][11]

Challenges and Solutions for Niementowski Synthesis:

  • High Temperatures: This reaction typically requires high temperatures, which can lead to degradation of starting materials or products.

    • Solution: Microwave irradiation has been shown to be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields under milder conditions.[11][12]

  • Low Yields: Yields can be variable depending on the substrates.

    • Solution: The use of a catalyst or a modified procedure, such as the Niementowski modification of the Friedlander synthesis using isatoic anhydride, can improve yields.[11]

Question: What are the advantages and potential pitfalls of using transition-metal catalyzed methods?

Answer:

Transition-metal catalyzed syntheses have become increasingly popular due to their efficiency and milder reaction conditions compared to classical methods.[2] However, they come with their own set of challenges.

Advantages:

  • Milder Conditions: Often proceed at lower temperatures and pressures.

  • Higher Yields and Selectivity: Can provide better yields and regioselectivity.

  • Broader Substrate Scope: Can tolerate a wider range of functional groups.

Potential Pitfalls:

  • Catalyst Sensitivity: Many transition metal catalysts are sensitive to air and moisture, requiring the use of an inert atmosphere and dry solvents.

  • Cost and Toxicity: Some catalysts, particularly those based on precious metals like palladium, can be expensive. Additionally, residual metal in the final product can be a concern, especially for pharmaceutical applications, and may require specific purification steps to remove.[2]

  • Ligand Effects: The choice of ligand can have a profound impact on the outcome of the reaction. Optimization of the ligand may be necessary.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical reaction conditions for different synthetic approaches to quinazoline derivatives, highlighting the trend towards milder and more efficient methods.

Synthetic MethodTypical Temperature (°C)Typical Reaction TimeCatalyst/ReagentsCommon SolventsYield Range (%)Reference
Bischler Cyclization> 1205+ hoursSaturated ammonia alcohol-Variable[1]
Niementowski Synthesis120 - 200LengthyAmidesNone or high-boilingVariable[10][11][13]
Microwave-Assisted1504 - 20 minAmmonium formateSolvent-free or DMAHigh[6][11][14]
Copper-Catalyzed8012 - 24 hoursCuCl/DABCO/TEMPOCH₃CN40 - 98[5]
Iron-Catalyzed12012 hoursFeCl₂/t-BuOOHDichlorobenzene43 - 86[15]
Iodine-CatalyzedRoom Temp - Reflux< 1 hourI₂/NH₄OAcEtOH or neat91 - 97[2]

Experimental Protocols

General Protocol for a Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines:

This protocol is a generalized example and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted acylamide (1.0 mmol), and ammonium formate (5.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 150°C for 4-20 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.[14]

Visualizations

Common Synthetic Pathway to Quinazolin-4(3H)-ones:

Quinazolinone_Synthesis Anthranilic_Acid Anthranilic Acid Intermediate_A N-Acyl Anthranilic Acid Anthranilic_Acid->Intermediate_A Acyl_Chloride Acyl Chloride Acyl_Chloride->Intermediate_A Benzoxazinone 2-Substituted-3,1-benzoxazin-4-one Intermediate_A->Benzoxazinone Cyclizing Agent (e.g., Acetic Anhydride) Quinazolinone 2,3-Disubstituted-quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Amine Amine (R'-NH2) Amine->Quinazolinone

Caption: A common synthetic route to quinazolin-4(3H)-ones.

References

Technical Support Center: 4-Hydrazinyl-2-phenylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-hydrazinyl-2-phenylquinazoline. The information is designed to help manage and control impurities during the reaction process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reaction of 4-chloro-2-phenylquinazoline with hydrazine hydrate.

Issue 1: Low Yield and Presence of an Unexpected Major Byproduct

  • Question: My reaction to synthesize this compound resulted in a low yield of the desired product and a significant amount of a higher molecular weight impurity. What could be the cause?

  • Answer: A likely cause is the formation of a triazole byproduct, specifically 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole. This occurs when the reaction temperature is too high, promoting a ring transformation side reaction. It is crucial to maintain a controlled temperature throughout the reaction.

  • Recommended Actions:

    • Temperature Control: Ensure the reaction temperature does not exceed 70-80°C. Reactions carried out at temperatures as high as 150°C are known to favor the formation of the triazole impurity.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 4-chloro-2-phenylquinazoline, without the significant formation of byproducts.

    • Purification: The desired product, this compound, can be purified from the triazole byproduct by recrystallization from a suitable solvent such as acetonitrile.

Issue 2: Presence of Starting Material in the Final Product

  • Question: After my reaction and work-up, I still observe the presence of unreacted 4-chloro-2-phenylquinazoline in my final product. How can I improve the conversion?

  • Answer: Incomplete reaction is a common issue that can be addressed by optimizing the reaction time and ensuring the quality of the hydrazine reagent.

  • Recommended Actions:

    • Reaction Time: Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC. A typical reaction time is around 3 hours at 70°C.

    • Hydrazine Quality: Use a fresh, high-purity source of hydrazine hydrate. Over time, hydrazine hydrate can degrade, leading to lower reactivity.

    • Stoichiometry: Ensure an appropriate excess of hydrazine hydrate is used to drive the reaction to completion.

Issue 3: Product Discoloration and Potential Oxidation

  • Question: My isolated this compound is discolored (e.g., yellow to brown). Could this be due to an impurity?

  • Answer: Discoloration can indicate the presence of oxidation byproducts. Hydrazinyl compounds can be susceptible to oxidation, especially when exposed to air for extended periods, at elevated temperatures, or in the presence of certain metals.

  • Recommended Actions:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Storage: Store the final product under an inert atmosphere and protected from light.

    • Purification: Recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: The most critical parameter is the reaction temperature. High temperatures (above 100°C) can lead to a significant decrease in yield due to the formation of a 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole impurity through a ring transformation reaction. A recommended temperature range is 70-80°C.

Q2: What are the common impurities in the synthesis of this compound from 4-chloro-2-phenylquinazoline?

A2: The primary impurities include:

  • Unreacted 4-chloro-2-phenylquinazoline: Due to incomplete reaction.

  • 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole: Formed at elevated temperatures.

  • 2-Phenylquinazolin-4(3H)-one: Can arise from the hydrolysis of the starting material, 4-chloro-2-phenylquinazoline, if water is present in the reaction mixture.

  • Oxidation products: Can form upon exposure of the hydrazinyl group to air.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purification. Acetonitrile has been reported as a suitable solvent for this purpose. The choice of solvent should be based on providing good solubility at an elevated temperature and poor solubility at room temperature or below for the desired product, while the impurities remain in solution.

Q4: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying the structure of any significant impurities that are isolated.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify unknown impurities.

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile

Reaction Temperature (°C)Desired Product Purity (%) (Representative)4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole (%) (Representative)
70>95<1
10080-905-15
150<50>40

Note: The purity percentages are representative and can vary based on other reaction conditions such as reaction time and solvent.

Experimental Protocols

Synthesis of this compound

  • To a suspension of 4-chloro-2-phenylquinazoline (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (4-5 equivalents).

  • Stir the reaction mixture at a controlled temperature of 70°C for approximately 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a non-polar solvent like hexane, and dry it.

  • Purify the crude product by recrystallization from acetonitrile.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 4-Chloro-2-phenylquinazoline + Hydrazine Hydrate in Ethanol reaction Stir at 70°C for 3h start->reaction monitoring Monitor by TLC reaction->monitoring cool Cool to RT monitoring->cool filter Filter & Wash cool->filter recrystallize Recrystallize from Acetonitrile filter->recrystallize hplc Purity Check by HPLC recrystallize->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity_id Impurity Identification cluster_solutions Corrective Actions start Low Yield or High Impurity Level? check_temp Was Reaction Temp > 80°C? start->check_temp Yes check_sm Unreacted Starting Material Present? start->check_sm Yes check_hydrolysis Possible Hydrolysis Product? start->check_hydrolysis Yes reduce_temp Decrease Temperature to 70°C check_temp->reduce_temp increase_time Increase Reaction Time or Check Hydrazine Quality check_sm->increase_time dry_solvent Use Anhydrous Solvent check_hydrolysis->dry_solvent

Caption: Troubleshooting logic for managing impurities in the synthesis.

Technical Support Center: Scale-up Synthesis of 4-hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-hydrazinyl-2-phenylquinazoline. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the nucleophilic substitution of 4-chloro-2-phenylquinazoline with hydrazine hydrate. This reaction is typically performed in a suitable solvent like ethanol.

Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a hazardous material, and its use on a large scale requires strict safety protocols. Key concerns include:

  • Toxicity: It is toxic via inhalation, ingestion, and skin contact.[1] Adequate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.

  • Flammability and Explosivity: Hydrazine is a combustible liquid and can form explosive mixtures with air.[2] Reactions should be conducted in well-ventilated areas, away from ignition sources. The risk of explosion increases with heating, and pressure can build up in sealed vessels.[3]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[4]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[3]

Q3: What are the critical process parameters to control during the scale-up of the reaction between 4-chloro-2-phenylquinazoline and hydrazine hydrate?

A3: Careful control of the following parameters is crucial for a successful and safe scale-up:

  • Temperature: The reaction is typically exothermic. Gradual addition of hydrazine hydrate and efficient cooling are necessary to maintain the desired reaction temperature and prevent runaway reactions.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, especially in large reactors.

  • Concentration: The concentration of reactants can affect reaction rate and product purity.

  • Stoichiometry: The molar ratio of hydrazine hydrate to 4-chloro-2-phenylquinazoline should be carefully controlled to ensure complete conversion and minimize side reactions. An excess of hydrazine is often used.

Q4: What are some potential side reactions or impurities that can occur during the synthesis?

A4: Potential side reactions and impurities include:

  • Autoxidation: Similar hydrazinyl-heterocycles are known to undergo autoxidation, which could lead to the formation of undesired oxidized byproducts.[5]

  • Formation of bis-adducts: Although less common for the 4-position, there is a possibility of reaction at other sites on the quinazoline ring, especially under harsh conditions.

  • Unreacted starting material: Incomplete reaction will result in the presence of 4-chloro-2-phenylquinazoline in the final product.

  • Degradation products: Prolonged reaction times or high temperatures can lead to the degradation of both the starting material and the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions consuming starting material.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. 2. Optimize the work-up procedure. Ensure the pH is appropriate during extraction and minimize the number of transfer steps. Re-evaluate the recrystallization solvent and conditions. 3. Use a moderate excess of hydrazine hydrate. Ensure the reaction temperature is well-controlled to minimize degradation.
Product is off-color (e.g., yellow or brown) 1. Presence of oxidized impurities. 2. Residual starting material or byproducts.1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMSO).[1] Activated carbon treatment during recrystallization may help remove colored impurities.
Difficulty in isolating the product 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a precipitate.1. After the reaction is complete, try to reduce the volume of the solvent by distillation. 2. Cool the reaction mixture in an ice bath to induce precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to initiate crystallization. Seeding with a small crystal of pure product can also be effective.
Inconsistent results between batches 1. Variation in the quality of starting materials. 2. Poor control over reaction parameters.1. Ensure the purity of 4-chloro-2-phenylquinazoline and hydrazine hydrate is consistent for each batch. 2. Implement strict process controls for temperature, addition rates, and mixing.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of hydrazinyl-quinazolines. Note that reaction conditions can significantly impact the outcome.

Starting MaterialProductReagentSolventYield (%)Reference
4-chloro-2-phenylquinazolineThis compoundHydrazine hydrateEthanol56[1]
4-chloro-2-ethoxyquinazoline2-ethoxy-4-hydrazinoquinazolineHydrazine hydrate-68

Detailed Experimental Protocol: Scale-up Synthesis of this compound

This protocol is a suggested starting point for a scale-up synthesis and should be optimized for specific equipment and safety considerations. A thorough risk assessment must be conducted before proceeding. [3]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

  • 4-chloro-2-phenylquinazoline (1.0 kg, 4.15 mol)

  • Hydrazine hydrate (64%, ~1.0 L, ~20.75 mol)

  • Ethanol (5.0 L)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection suitable for hydrazine.

Procedure:

  • Reactor Setup: Set up the 10 L reactor in a well-ventilated fume hood or designated containment area. Ensure all equipment is clean and dry.

  • Charging Reactants: Charge the reactor with 4-chloro-2-phenylquinazoline (1.0 kg) and ethanol (5.0 L).

  • Heating and Dissolution: Start the stirrer and begin heating the mixture to 50-60 °C to dissolve the starting material.

  • Hydrazine Addition: Once the solid has dissolved, slowly add hydrazine hydrate via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and adjust the addition rate to maintain the temperature between 60-70 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C using the circulator. The product should precipitate out of the solution.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold ethanol (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: Based on literature, a yield of approximately 50-60% can be expected.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start charge_reactants Charge Reactor with 4-chloro-2-phenylquinazoline and Ethanol start->charge_reactants dissolve Heat to 50-60°C to Dissolve charge_reactants->dissolve add_hydrazine Slowly Add Hydrazine Hydrate (Maintain 60-70°C) dissolve->add_hydrazine reflux Heat to Reflux (78-80°C) for 4-6 hours add_hydrazine->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor cool Cool to 0-5°C to Precipitate monitor->cool Reaction Complete filtrate Filter the Solid Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuum Oven wash->dry end End Product: This compound dry->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Product Loss During Work-up? start->loss_workup side_reactions Side Reactions? start->side_reactions extend_time Extend Reaction Time/ Increase Temperature incomplete_rxn->extend_time optimize_workup Optimize Work-up/ Purification loss_workup->optimize_workup control_temp Control Temperature/ Use Inert Atmosphere side_reactions->control_temp

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

effect of different catalysts on 4-hydrazinyl-2-phenylquinazoline formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Hydrazinyl-2-phenylquinazoline

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on the effect of different catalytic conditions on the formation of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of this compound, primarily from its common precursor, 4-chloro-2-phenylquinazoline.

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of the 2-phenylquinazoline core with hydrazine hydrate. The most common starting material is 4-chloro-2-phenylquinazoline due to its commercial availability and the good leaving group ability of the chloride ion.

Q2: My reaction to form this compound is showing low yield. What are the possible causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Poor Quality Starting Material: The 4-chloro-2-phenylquinazoline may be impure. Consider recrystallizing the starting material before use.

  • Side Reactions: At elevated temperatures, side reactions can occur. One common issue is the autoxidation of the hydrazinyl group, especially in the presence of air.[1] Another potential side reaction, particularly at very high temperatures (e.g., 150 °C in a sealed tube), is a ring transformation to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles.[2] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.

  • Product Solubility: The product may have limited solubility in the reaction solvent, leading to precipitation on the walls of the reaction vessel and making a complete work-up difficult. Choose a solvent in which the product has reasonable solubility at the reaction temperature but will precipitate upon cooling for easy isolation.

Q3: I am observing the formation of multiple spots on my TLC plate. What are these byproducts?

A3: Multiple spots on a TLC plate can indicate the presence of unreacted starting material, the desired product, and various byproducts. Potential byproducts could include:

  • Oxidation Products: As mentioned, the hydrazinyl group is susceptible to oxidation.

  • Dimerization Products: In some cases, dimerization of the quinazoline ring can occur.

  • Ring-Opened or Rearranged Products: Under harsh conditions, the quinazoline ring itself can undergo transformations.[2]

To identify these, consider using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) on the isolated impurities.

Q4: Is a catalyst always necessary for the formation of this compound?

A4: Not necessarily. The reaction between 4-chloro-2-phenylquinazoline and hydrazine hydrate can often proceed to high yields without a traditional transition-metal catalyst, typically by heating in a suitable solvent like ethanol or isopropanol. In these cases, the solvent and excess hydrazine can facilitate the reaction. Some protocols may use a base like triethylamine or pyridine, which can be considered a basic catalyst to neutralize the HCl formed during the reaction.

Q5: Can transition metal catalysts like Palladium or Copper be used for this reaction?

A5: While less common for this specific transformation, transition metal-catalyzed C-N cross-coupling reactions are widely used for the synthesis of other aminoquinazolines.

  • Palladium Catalysis: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Although not commonly reported for hydrazine on this substrate, it is theoretically possible. However, the high reactivity of hydrazine can lead to catalyst deactivation or over-reduction of the catalyst.

  • Copper Catalysis: Copper-catalyzed Ullmann coupling is another viable method for C-N bond formation.[3][4] This approach might offer a milder alternative to the high temperatures sometimes required in non-catalyzed reactions.

Effect of Different Catalytic Systems: Data Presentation

The following tables summarize quantitative data on the formation of this compound under different conditions. It is important to note that direct comparative studies are scarce, and some data is inferred from reactions on analogous substrates.

Table 1: Non-Transition-Metal Catalyzed Synthesis

EntryCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux4~90General Lab Practice
2PyridinePyridineReflux6-12Good[1]
3TriethylamineIsopropanolReflux5>85General Lab Practice

Table 2: Potential Transition-Metal Catalyzed Synthesis (Hypothetical/Analogous Data)

EntryCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene10012Moderate to High
2CuIDMEDAK₂CO₃DMF8012Good

Note on Table 2: Data is extrapolated from similar C-N coupling reactions on the quinazoline scaffold and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Non-Catalyzed Synthesis

  • To a solution of 4-chloro-2-phenylquinazoline (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol, 5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Protocol 2: Potential Copper-Catalyzed Synthesis (for investigation)

  • To a reaction vial, add CuI (0.1 mmol), 4-chloro-2-phenylquinazoline (1 mmol), and K₂CO₃ (2 mmol).

  • Seal the vial and evacuate and backfill with nitrogen three times.

  • Add DMF (10 mL), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol), and hydrazine hydrate (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between different catalytic approaches.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start 4-Chloro-2-phenylquinazoline + Hydrazine Hydrate Thermal Thermal (Non-Catalyzed) - Solvent (e.g., Ethanol) - Heat start->Thermal Base Base Catalyzed - Solvent - Base (e.g., Pyridine) start->Base TransitionMetal Transition-Metal Catalyzed - Catalyst (e.g., CuI) - Ligand, Base, Solvent start->TransitionMetal workup Reaction Quenching Filtration / Extraction Purification Thermal->workup Base->workup TransitionMetal->workup product This compound workup->product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship cluster_goal Synthetic Goal cluster_approaches Catalytic Approaches cluster_factors Key Influencing Factors cluster_outcome Primary Outcomes goal Formation of This compound NonCatalytic Non-Transition Metal (Thermal/Base Catalyzed) goal->NonCatalytic Catalytic Transition-Metal Catalyzed (e.g., Cu, Pd) goal->Catalytic Factors Temperature Solvent Reaction Time Reagent Purity NonCatalytic->Factors Catalytic->Factors Yield Yield Factors->Yield Purity Purity Factors->Purity SideReactions Side Reactions Factors->SideReactions

Caption: Logical relationship of factors influencing the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydrazinyl-2-Phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class, 4-hydrazinyl-2-phenylquinazoline derivatives have emerged as a versatile pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity

Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various cancer cell lines. A predominant mechanism of action for the anticancer activity of many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which are structurally related to the core topic. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDModification on Arylmethylene GroupH-460 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)Reference
9p 1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl0.0310.0150.530.58[1]
Iressa (Reference Drug)----[1]

Note: The data presented is for 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which are structurally analogous to the this compound core and provide valuable insights into the anticancer potential of this class of compounds.[1]

Signaling Pathway: EGFR Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. The diagram below illustrates the simplified EGFR signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Hydrazone derivatives of quinazolin-4(3H)-one have demonstrated promising antimicrobial properties against a range of bacterial and fungal strains. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.

Data Presentation: Antimicrobial Activity (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-hydrazinylquinazolin-4(3H)-one derivatives against various microbial strains.

Compound IDModificationS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
4a 2-(1-(furan-2-yl)ethylidene)hydrazinyl4442[2]
4c 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl1616832[2]
5a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde1224[2]
Amoxicillin (Reference Drug)448-[2]
Clotrimazole (Reference Drug)---8[2]

Note: The data is for 2-hydrazinylquinazolin-4(3H)-one derivatives, which share a similar core structure and indicate the antimicrobial potential of the broader class of hydrazinyl quinazolines.[2]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Broth_Microdilution A Prepare serial dilutions of test compounds in a 96-well plate C Add inoculum to each well of the 96-well plate A->C B Prepare microbial inoculum and adjust to a standardized concentration B->C D Incubate the plate at 37°C for 18-24 hours C->D E Observe for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound derivatives are limited, related quinazolinone structures incorporating pyrazoline moieties have shown significant anti-inflammatory effects in preclinical models.

Data Presentation: Anti-inflammatory Activity

The following data is for pyrazoline-containing quinazolinone derivatives, highlighting the potential of the quinazolinone scaffold in developing anti-inflammatory agents.

Compound IDSubstituents% Inhibition of Paw Edema at 3hReference
4b 2-Cl, 3,4-di-OCH355.25[3]
4e 4-Cl, 2,4-di-Cl53.20[3]
4f 4-Cl, 3,4-di-OCH354.80[3]
4g 4-F, 2,4-di-Cl52.50[3]
Indomethacin (Reference Drug)57.50[3]

Note: This data is for pyrazoline-containing quinazolinone derivatives and serves as an indicator of the anti-inflammatory potential of the quinazolinone core.[3]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Paw_Edema_Workflow A Administer test compound or vehicle to rats (p.o. or i.p.) B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema compared to the control group C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compounds orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold and its close derivatives represent a promising area for the discovery of new therapeutic agents. The available data strongly suggest their potential as anticancer agents, particularly through the inhibition of EGFR, and as effective antimicrobial agents. While more direct research is needed to fully elucidate their anti-inflammatory properties, related structures show significant promise. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in the exploration and development of this versatile class of compounds.

References

Illuminating the Anticancer Potential of 2-Phenylquinazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anticancer activity of 2-phenylquinazoline compounds. It objectively compares the performance of various derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with 2-phenylquinazolines emerging as a promising class of compounds. These derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through various mechanisms, including the disruption of cellular division and the inhibition of key signaling pathways crucial for tumor growth and survival. This guide synthesizes the available preclinical data to offer a clear comparison of their anticancer activities.

Comparative Anticancer Activity of 2-Phenylquinazoline Derivatives

The in vitro cytotoxic activity of several 2-phenylquinazoline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
ARV-2 MCF-7 (Breast)3.16
HeLa (Cervical)5.31
HT-29 (Colon)10.6
Compound 18 MGC-803 (Gastric)0.85
MCF-7 (Breast)>10
PC-9 (Lung)>10
A549 (Lung)>10
H1975 (Lung)>10
12a K562 (Leukemia)0.62
12b K562 (Leukemia)0.75-1.08
12f K562 (Leukemia)0.75-1.08
12k K562 (Leukemia)0.75-1.08
12a-n Various0.33 - 7.10
13a-e Various0.33 - 7.10
13a HeLa (Cervical)0.50
Compound 5f A549 (Lung)0.0019-0.0032
(Tubulin Polymerization)0.77

Key Mechanisms of Action

The anticancer activity of 2-phenylquinazoline derivatives is attributed to their ability to interfere with critical cellular processes. Two primary mechanisms have been elucidated: the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition

Several 2-phenylquinazoline compounds, such as ARV-2 and compound 5f, function as tubulin polymerization inhibitors. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.

Tubulin Polymerization Inhibition 2-Phenylquinazoline 2-Phenylquinazoline Tubulin Tubulin 2-Phenylquinazoline->Tubulin Binds to Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
Modulation of EGFR and VEGFR-2 Signaling Pathways

Other 2-phenylquinazoline derivatives exert their anticancer effects by targeting key signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play pivotal roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting these pathways, the compounds can effectively halt tumor growth and progression.

EGFR_VEGFR2_Signaling_Inhibition cluster_0 Cell Membrane EGFR EGFR Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis 2-Phenylquinazoline 2-Phenylquinazoline 2-Phenylquinazoline->EGFR Inhibits 2-Phenylquinazoline->VEGFR2 Inhibits Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Angiogenesis->Tumor_Growth

Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Experimental Protocols

The validation of the anticancer activity of 2-phenylquinazoline compounds relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add 2-phenylquinazoline compounds at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylquinazoline compounds. A control group with no compound treatment is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding how a compound affects cell division.

Workflow:

Cell_Cycle_Analysis_Workflow Treat_Cells Treat cells with 2-phenylquinazoline compound Harvest_Cells Harvest and fix cells (e.g., with ethanol) Treat_Cells->Harvest_Cells Stain_DNA Stain DNA with propidium iodide (PI) Harvest_Cells->Stain_DNA Analyze Analyze by flow cytometry Stain_DNA->Analyze Determine_Phases Determine percentage of cells in G0/G1, S, and G2/M phases Analyze->Determine_Phases

Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Treatment: Cancer cells are treated with the 2-phenylquinazoline compound at a specific concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • DNA Staining: The fixed cells are washed again and then incubated with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove any RNA that might interfere with the DNA staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Data Analysis: The data is then analyzed to generate a histogram that shows the distribution of cells in the different phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Treat_Cells Treat cells with 2-phenylquinazoline compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze Analyze by flow cytometry Stain_Cells->Analyze Quantify_Apoptosis Quantify early and late apoptotic cells Analyze->Quantify_Apoptosis

Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the 2-phenylquinazoline compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent tag (e.g., FITC) and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Efficacy of 4-hydrazinyl-2-phenylquinazoline and its Derivatives Compared to Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. This guide provides a comparative analysis of the efficacy of 4-hydrazinyl-2-phenylquinazoline derivatives against other well-established kinase inhibitors, supported by experimental data from peer-reviewed studies. The focus is on inhibitors of key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Efficacy of Quinazoline-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy of various quinazoline derivatives, including those with hydrazinyl or related moieties, in comparison to standard kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell growth.

Table 1: EGFR Kinase Inhibitory Activity of Quinazoline Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
4-(bromo-phenylethylidene)-hydrazinyl-6-bromo-2-(pyridin-3-yl)-quinazolineEGFRwt46.1Lapatinib53.1
6,7-disubstituted 4-anilino-quinazoline derivativeEGFRwt20.72Lapatinib27.06
4-anilino-quinazoline derivative 17EGFR1.8Lapatinib10

Table 2: Anti-proliferative Activity of Quinazoline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-anilino-6-(5-substituted furan-2-yl)-quinazoline derivative 13A5497.35Gefitinib21.17
Lapatinib14.09
4-anilino-quinazoline derivative 24A5496.54Gefitinib15.59
A4314.04Gefitinib8.37
2-(2-(4-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine (9p)HT-290.015Iressa (Gefitinib)-
H-4600.031Iressa (Gefitinib)-
HepG20.53Iressa (Gefitinib)-
SGC-79010.58Iressa (Gefitinib)-

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (this compound derivative or other inhibitors)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader for luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is done by first adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Record the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader for absorbance measurement

Protocol:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway Diagrams

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. The following diagrams, generated using the DOT language, illustrate the EGFR and VEGFR signaling pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->PIP2 cleaves PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Response ERK->Endothelial_Cell Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->Endothelial_Cell Proliferation Proliferation, Migration, Permeability, Survival Endothelial_Cell->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Conclusion

Derivatives of this compound have demonstrated significant potential as kinase inhibitors, with some compounds exhibiting comparable or superior efficacy to established drugs like Lapatinib and Gefitinib in preclinical studies.[1] The data presented in this guide highlights the promise of this chemical scaffold in the development of novel anticancer agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, quinoline and quinazoline scaffolds have emerged as privileged structures, forming the core of numerous approved and investigational anticancer drugs. Both are bicyclic aromatic heterocycles, yet the subtle difference in the placement of a nitrogen atom imparts distinct physicochemical properties that influence their biological activities and mechanisms of action. This guide provides an objective, data-driven comparative analysis of quinoline and quinazoline scaffolds in the context of anticancer drug development, supported by experimental data and detailed protocols.

At a Glance: Quinoline vs. Quinazoline

FeatureQuinoline ScaffoldQuinazoline Scaffold
Core Structure Benzene ring fused to a pyridine ringBenzene ring fused to a pyrimidine ring
Primary Mechanism of Action Diverse, including topoisomerase inhibition, kinase inhibition, and disruption of tubulin polymerization.[1]Predominantly protein kinase inhibition, especially targeting the Epidermal Growth Factor Receptor (EGFR).[2]
Approved Drugs (Examples) Bosutinib (kinase inhibitor), Camptothecin and its analogues (topoisomerase inhibitors).Gefitinib, Erlotinib, Afatinib, Lapatinib (all are EGFR tyrosine kinase inhibitors).[2]
Key Therapeutic Areas Leukemia, various solid tumors.Non-small cell lung cancer, pancreatic cancer, breast cancer.
Development Focus Broad-spectrum anticancer activity through various mechanisms.Targeted therapy, particularly for cancers driven by specific kinase mutations.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of drugs based on quinoline and quinazoline scaffolds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Quantitative Data on Anticancer Activity

The following tables summarize the IC50 values of representative anticancer drugs featuring quinoline and quinazoline scaffolds against a panel of cancer cell lines. This data, collated from multiple studies, facilitates a direct comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Representative Quinoline-Based Drugs

DrugCancer Cell LineIC50 Value (nM)Primary Mechanism of Action
Bosutinib K562 (Chronic Myelogenous Leukemia)20[3]Src/Abl Tyrosine Kinase Inhibitor[3]
KU812 (Chronic Myelogenous Leukemia)5[3]Src/Abl Tyrosine Kinase Inhibitor[3]
MEG-01 (Chronic Myelogenous Leukemia)20[3]Src/Abl Tyrosine Kinase Inhibitor[3]
Camptothecin HT29 (Colon Carcinoma)37-48[1]Topoisomerase I Inhibitor[1]
LOX (Melanoma)37-48[1]Topoisomerase I Inhibitor[1]
SKOV3 (Ovarian Cancer)37-48[1]Topoisomerase I Inhibitor[1]
MCF7 (Breast Cancer)89[4][5]Topoisomerase I Inhibitor[4]
MDA-MB-231 (Breast Cancer)40[4]Topoisomerase I Inhibitor[4]

Table 2: Anticancer Activity of Representative Quinazoline-Based Drugs

DrugCancer Cell LineIC50 Value (nM)Primary Mechanism of Action
Gefitinib NR6wtEGFR (Fibroblast)37[6]EGFR Tyrosine Kinase Inhibitor[6]
HCC827 (Non-Small Cell Lung Cancer)13.06[7]EGFR Tyrosine Kinase Inhibitor
PC9 (Non-Small Cell Lung Cancer)77.26[7]EGFR Tyrosine Kinase Inhibitor
Erlotinib HNS (Head and Neck Squamous Cell Carcinoma)20[8]EGFR Tyrosine Kinase Inhibitor[8]
A549 (Non-Small Cell Lung Cancer)>20,000[8]EGFR Tyrosine Kinase Inhibitor[8]
H3255 (Non-Small Cell Lung Cancer)29[8]EGFR Tyrosine Kinase Inhibitor[8]
BxPC-3 (Pancreatic Cancer)1,260[9]EGFR Tyrosine Kinase Inhibitor[9]

Mechanisms of Action: A Deeper Dive

While both scaffolds can be tailored to interact with a variety of biological targets, there are general trends in their mechanisms of action.

Quinoline-Based Drugs: These exhibit a broader range of anticancer mechanisms. A prominent example is the camptothecin family, which specifically inhibits Topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This leads to DNA damage and subsequent apoptosis in cancer cells. Another successful quinoline-based drug, bosutinib, is a dual inhibitor of Src and Abl tyrosine kinases, demonstrating the scaffold's utility in targeted therapy as well.[3]

Quinazoline-Based Drugs: The quinazoline scaffold is most renowned for its role in the development of EGFR tyrosine kinase inhibitors (TKIs).[2] Drugs like gefitinib and erlotinib are designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell proliferation and survival.[6][8] This targeted approach has proven highly effective in cancers with specific EGFR mutations.

Visualizing the Pathways and Processes

To better understand the comparative aspects of these scaffolds, the following diagrams illustrate key signaling pathways and experimental workflows.

signaling_pathways cluster_quinoline Quinoline-Based Drugs cluster_quinazoline Quinazoline-Based Drugs Quinoline Quinoline (e.g., Camptothecin) Topo1 Topoisomerase I Quinoline->Topo1 Inhibition DNA_damage DNA Strand Breaks Topo1->DNA_damage Apoptosis_Q Apoptosis DNA_damage->Apoptosis_Q Quinazoline Quinazoline (e.g., Gefitinib) EGFR EGFR Quinazoline->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis_Z Apoptosis Proliferation->Apoptosis_Z Inhibition of

Caption: Comparative signaling pathways targeted by quinoline and quinazoline-based anticancer drugs.

mtt_workflow start Seed cells in a 96-well plate treat Treat with Quinoline or Quinazoline compounds start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: A generalized workflow for determining the IC50 values of anticancer compounds using the MTT assay.

logical_comparison cluster_mechanisms Primary Mechanisms Quinoline Quinoline Scaffold Topo_Inhibition Topoisomerase Inhibition Quinoline->Topo_Inhibition Kinase_Inhibition_Q Kinase Inhibition (Broad) Quinoline->Kinase_Inhibition_Q Tubulin_Polymerization Tubulin Polymerization Disruption Quinoline->Tubulin_Polymerization Quinazoline Quinazoline Scaffold EGFR_Inhibition EGFR Kinase Inhibition (Specific) Quinazoline->EGFR_Inhibition

Caption: Logical relationship of primary anticancer mechanisms for quinoline and quinazoline scaffolds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline and quinazoline-based anticancer drugs.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[10][11]

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline or quinazoline compounds. A control group with no compound is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is carefully removed, and 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases is then quantified.

EGFR Tyrosine Kinase Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescent or radiometric method.[14][15]

Protocol:

  • Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the recombinant EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: The quinazoline or quinoline compound is added to the wells at various concentrations. A positive control (a known EGFR inhibitor like gefitinib) and a negative control (no inhibitor) are included.[14]

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Detection: After incubation, a detection reagent is added to measure the amount of phosphorylated substrate or the remaining ATP. For example, in the ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescent signal.[15]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined.

Topoisomerase II Inhibition Assay

This assay is used to assess the ability of a compound to inhibit the decatenation activity of Topoisomerase II.

Principle: Topoisomerase II can decatenate (unlink) interlocked DNA circles, such as kinetoplast DNA (kDNA). In this assay, the inhibition of this activity is monitored by agarose gel electrophoresis.[16]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing kDNA, ATP, and Topoisomerase II reaction buffer.

  • Compound Incubation: The test compound (e.g., a quinoline derivative) is added to the reaction mixture at various concentrations and incubated.

  • Enzyme Addition: The reaction is initiated by adding purified human Topoisomerase II enzyme.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.[18]

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and viewed under UV light. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel.

  • Analysis: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

Conclusion

Both quinoline and quinazoline scaffolds are undeniably valuable in the landscape of anticancer drug discovery. The choice between them often depends on the therapeutic strategy. The quinazoline scaffold has been exceptionally successful in the realm of targeted therapy, particularly in the development of potent and selective EGFR kinase inhibitors. Its rigid structure is well-suited for fitting into the ATP-binding pockets of kinases.

On the other hand, the quinoline scaffold offers greater versatility in its mechanisms of action. From inhibiting DNA topoisomerases to targeting a broader range of kinases and disrupting microtubule dynamics, quinoline-based drugs have demonstrated efficacy against a wider array of cancer types through diverse cellular insults.

Ultimately, the decision to pursue a quinoline or quinazoline-based drug candidate will be guided by the specific cancer type being targeted, the desired mechanism of action, and the potential for developing resistance. The rich chemistry of both scaffolds ensures that they will continue to be a fertile ground for the discovery of novel and more effective anticancer therapies.

References

Unveiling the Selectivity of Quinazoline Derivatives: A Comparative Guide to Off-Target Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of quinazoline derivatives, a prominent class of compounds in cancer therapy, with a focus on their interactions with various protein kinases. Experimental data is presented to offer a clear comparison of their performance against on-target and off-target enzymes.

The quinazoline scaffold is a foundational structure for numerous approved and investigational kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR).[1][2][3][4] While these drugs have demonstrated significant clinical success, their interaction with unintended biological targets can lead to adverse effects and impact overall therapeutic outcomes. Therefore, comprehensive cross-reactivity and selectivity profiling are critical components of the drug discovery and development process.

Comparative Selectivity of Quinazoline-Based Kinase Inhibitors

To illustrate the varying selectivity profiles within the quinazoline class, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized derivatives against a panel of protein kinases. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)
Gefitinib EGFR2-37VEGFR2>10,000
HER2>10,000Aurora A>10,000
Aurora B>10,000
Erlotinib EGFR2HER2230
VEGFR2>10,000
c-Src>10,000
Lapatinib EGFR10.8c-Src347
HER29.8VEGFR2>10,000
MEK14,200
Compound 11 EGFRExcellentVarious KinasesHigh Selectivity
Compound 24 EGFR (mutant)9.2EGFR (wild-type)27
Compound 18 EGFR3.2Various Kinases>2000-fold selectivity

Data compiled from multiple sources.[1][5][6][7] Note that assay conditions can vary between studies, affecting absolute IC50 values.

The data highlights that while compounds like Gefitinib show high selectivity for EGFR, others such as Erlotinib and Lapatinib exhibit activity against additional kinases, classifying them as dual or multi-kinase inhibitors.[1][5] Lapatinib, for instance, is a potent inhibitor of both EGFR and HER2.[1][8] Interestingly, some of its biological activities have been shown to be independent of its effects on EGFR and HER2, suggesting the presence of other off-target interactions.[9][10][11] The development of newer derivatives often focuses on improving selectivity for mutant forms of EGFR while minimizing activity against the wild-type receptor and other kinases to reduce side effects.[1]

Experimental Workflow and Signaling Pathways

The assessment of kinase inhibitor selectivity typically follows a structured workflow, from initial screening to in-depth analysis. The following diagram illustrates a general experimental pipeline for determining the cross-reactivity profile of a compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Profiling cluster_2 Cellular & In Vivo Validation A Synthesis of Quinazoline Derivative B Purity & Structural Analysis (NMR, LC-MS) A->B C Primary Screening (Single high concentration) B->C D Dose-Response Assay (IC50 determination) C->D E Broad Kinase Panel Screening (Selectivity profiling) D->E F Cell-Based Assays (Target engagement, Pathway modulation) E->F G In Vivo Efficacy & Toxicity Studies F->G

Figure 1: Experimental workflow for kinase inhibitor selectivity profiling.

Quinazoline-based inhibitors primarily target the ATP-binding site of protein kinases. In the case of EGFR, this inhibition blocks downstream signaling cascades that are crucial for cell proliferation and survival. The diagram below provides a simplified representation of the EGFR signaling pathway and the point of intervention for these inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR RAS RAS EGFR->RAS ATP PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is essential for interpreting the results. Below is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 4-hydrazinyl-2-phenylquinazoline derivative against a panel of protein kinases.

Materials:

  • Test compound (this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Recombinant human protein kinases

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP), radiolabeled with ³²P or ³³P

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).

    • Add the specific peptide substrate and the recombinant kinase to each well.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding radiolabeled ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure competitive binding conditions.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the controlled temperature. The incubation time should be within the linear range of the enzyme kinetics.

  • Termination of Reaction and Separation:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted radiolabeled ATP will not.

    • Wash the membranes extensively with the wash buffer to remove any unbound ATP.

  • Quantification:

    • Place the washed membrane pieces into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background CPM (no enzyme) from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

This guide provides a foundational understanding of the cross-reactivity of quinazoline derivatives. For researchers engaged in the development of novel kinase inhibitors, a thorough and early assessment of selectivity is a critical step toward the design of safer and more effective targeted therapies.

References

The Versatility of 4-Hydrazinyl-2-Phenylquinazoline in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic compounds, the quinazoline core has emerged as a privileged structure, particularly in the development of targeted cancer therapies. This guide provides a comprehensive comparison of 4-hydrazinyl-2-phenylquinazoline and its derivatives against other kinase inhibitors, highlighting its advantages through experimental data, detailed protocols, and pathway visualizations.

A Potent and Adaptable Scaffold for Kinase Inhibition

The this compound scaffold serves as a versatile platform for the synthesis of a diverse library of compounds with significant therapeutic potential. Its derivatives have demonstrated potent activity against a range of cancer cell lines, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Superior Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds often exhibit superior or comparable efficacy to established anticancer drugs.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives and Standard Drugs

Compound/DrugH-460 (Lung)HT-29 (Colon)HepG2 (Liver)SGC-7901 (Gastric)A549 (Lung)MCF-7 (Breast)
Derivative 9p *[1]0.0310.0150.530.58--
Gefitinib (Iressa) [1]>10>10>10>10--
Erlotinib ----1.8 (approx.)-
Cisplatin ----8.0 (approx.)5.0 (approx.)

*Derivative 9p: (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively halt the uncontrolled cell growth that characterizes cancer.[2] The hydrazinyl group at the 4-position of the quinazoline ring is a key pharmacophore that allows for versatile substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase isoforms.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the putative point of intervention for this compound derivatives.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A general and efficient method for the synthesis of the this compound scaffold involves a two-step process starting from 2-phenyl-4-chloroquinazoline.

Protocol:

  • Step 1: Preparation of 2-Phenyl-4-chloroquinazoline.

    • A mixture of 2-phenyl-4(3H)-quinazolinone (1 mmol) and phosphorus oxychloride (5 mL) is refluxed for 3 hours.

    • The excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting solid is filtered, washed with water, and dried to yield 2-phenyl-4-chloroquinazoline.

  • Step 2: Synthesis of this compound.

    • To a solution of 2-phenyl-4-chloroquinazoline (1 mmol) in ethanol (20 mL), hydrazine hydrate (5 mmol) is added.

    • The reaction mixture is refluxed for 4-6 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[3][4][5][6]

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., EGFR), a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[7][8]

Advantages in Drug Discovery

The this compound scaffold offers several distinct advantages for drug discovery researchers:

  • Synthetic Tractability: The core structure is readily synthesized and can be easily modified at the hydrazinyl group and the phenyl ring, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Potent and Selective Kinase Inhibition: Derivatives have shown high potency against key cancer-related kinases, with the potential for fine-tuning selectivity to minimize off-target effects.

  • Favorable Drug-like Properties: Many quinazoline-based compounds exhibit good pharmacokinetic profiles, making them promising candidates for further development. While specific ADME/Tox data for this compound is limited, related quinazoline derivatives have shown favorable properties in silico and in preclinical studies.[9]

Comparison with Other Kinase Inhibitors

When compared to other classes of kinase inhibitors, this compound derivatives hold their own, particularly in the context of targeting EGFR and the PI3K/Akt pathway.

Table 2: Comparison of this compound Derivatives with Other Kinase Inhibitors

FeatureThis compound DerivativesAnilinoquinazolines (e.g., Gefitinib, Erlotinib)Pyrimidine Derivatives (e.g., Imatinib)
Primary Targets PI3K/Akt pathway kinases, EGFR, VEGFREGFRBcr-Abl, c-Kit, PDGFR
Advantages High potency, synthetic versatility, potential for broad-spectrum activity.Clinically validated scaffold, well-understood SAR.High selectivity for specific kinase targets.
Limitations Limited clinical data, potential for off-target effects depending on substitution.Acquired resistance through mutations (e.g., T790M in EGFR).Narrower spectrum of activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. Its synthetic accessibility, coupled with the potent and selective biological activity of its derivatives, makes it an attractive starting point for drug discovery programs. Future research should focus on comprehensive kinase profiling to fully elucidate the selectivity of these compounds, as well as in-depth pharmacokinetic and in vivo efficacy studies to translate their promising in vitro activity into clinically viable drug candidates. The continued exploration of this versatile scaffold is poised to yield the next generation of targeted anticancer agents.

References

Evaluating the Selectivity of 4-Hydrazinyl-2-Phenylquinazoline Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The 4-hydrazinyl-2-phenylquinazoline scaffold has emerged as a promising platform for the development of potent kinase inhibitors. This guide provides a comparative evaluation of the selectivity of these inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug development efforts.

Comparative Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, leading to fewer side effects. The following tables summarize the inhibitory activity of a representative this compound based inhibitor, CM9, against a panel of oncogenic kinases. For comparison, the selectivity profiles of clinically relevant multi-kinase inhibitors, Capmatinib, Cabozantinib, and Gefitinib, are also presented.

Table 1: Kinase Selectivity Profile of 4-(2-benzylidenehydrazinyl)-2-phenylquinazoline Analog (CM9)

Kinase Target% Inhibition at 25 µMIC50 (µM)
c-MET 53.0 22.8 ± 3.9
ALK>50ND
AXL>50ND
FGFR1>50ND
FLT1 (VEGFR1)>50ND
FLT4 (VEGFR3)>50ND
Other 12 kinases<50ND
ND: Not Determined. Data sourced from a study on quinazolinone hydrazine derivatives[1].

Table 2: Selectivity Profile of Capmatinib (c-MET Inhibitor)

Kinase TargetIC50 (nM)Fold Selectivity vs. c-MET
c-MET 0.13 1
RONβInactive>10,000
EGFRInactive>10,000
HER-3Inactive>10,000
Capmatinib is reported to be highly specific for c-MET with over 10,000-fold selectivity against a large panel of human kinases[2].

Table 3: Selectivity Profile of Cabozantinib (Multi-kinase Inhibitor)

Kinase TargetIC50 (nM)
c-MET 1.3
VEGFR20.035
RET4
KIT4.6
AXL7
FLT312
TIE214.3
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases[3].

Table 4: Selectivity Profile of Gefitinib (EGFR Inhibitor)

Kinase TargetIC50 (nM)
EGFR 0.41 - 37
EGFR (Tyr1173)37
EGFR (Tyr992)37
EGFR (L858R)<26
EGFR (Exon 19 del)<26
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[4][5]. IC50 values can vary depending on the specific EGFR mutation and assay conditions.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of inhibitor selectivity. Below are detailed protocols for commonly employed kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay technology is a robust method for measuring kinase activity and inhibitor potency in a high-throughput format.

Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two fluorophores: a donor (often Europium cryptate) and an acceptor (like XL665 or d2). When the substrate is phosphorylated, an antibody specific to the phosphorylated residue, labeled with the donor, binds to it. The substrate itself is often biotinylated, allowing it to be captured by streptavidin labeled with the acceptor. When both are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs from the donor to the acceptor upon excitation, generating a specific signal that is proportional to the kinase activity.

Detailed Protocol (Example for c-MET):

  • Reagent Preparation:

    • Enzymatic Buffer: 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.02% NaN3[6].

    • Detection Buffer: 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, and 20 mM EDTA[6].

    • Enzyme and Substrate: Dilute recombinant c-MET kinase and a biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr) to desired concentrations in the enzymatic buffer.

    • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration (often at the Km for the specific kinase) in the enzymatic buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the this compound inhibitor in DMSO, then dilute further in the enzymatic buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Detection Reagents: Dilute the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in the detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the inhibitor solution or DMSO (for control wells) to the assay plate.

    • Add 4 µL of the c-MET kinase solution.

    • Add 4 µL of the biotinylated substrate solution.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding 10 µL of the detection reagent mixture containing the anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme or no ATP) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiometric Kinase Assay (³³P-ATP Filter Binding)

This is considered a gold-standard method for its direct measurement of phosphate incorporation into a substrate.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a protein or peptide substrate by the kinase. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unreacted [γ-³³P]ATP is washed away, and the amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Substrate Solution: Dissolve the appropriate substrate (e.g., a peptide substrate for the target kinase) in the kinase buffer.

    • ATP Solution: Prepare a stock solution of non-radiolabeled ("cold") ATP.

    • [γ-³³P]ATP: Obtain a stock solution of high-purity [γ-³³P]ATP.

    • Inhibitor Solutions: Prepare serial dilutions of the inhibitor in DMSO.

    • Stop Solution: Prepare a solution to terminate the reaction, typically phosphoric acid (e.g., 2% v/v H₃PO₄)[4].

  • Assay Procedure (96-well plate format):

    • To each well, add the inhibitor solution or DMSO.

    • Add the kinase and substrate solution to each well. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Prepare the ATP mixture by combining the cold ATP and [γ-³³P]ATP to achieve the desired final ATP concentration and specific activity.

    • Initiate the reaction by adding the ATP mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.

    • Dry the filter mat.

    • Quantify the radioactivity on the filter mat using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Subtract the background counts (from wells with no enzyme) from all other counts.

    • Calculate the percentage of kinase activity relative to the control (DMSO-treated) wells.

    • Plot the percent activity against the inhibitor concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Competition Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a test compound to compete with a known, immobilized ligand for binding to the kinase active site.

Principle: A large panel of kinases are individually expressed as fusions to a DNA tag. An immobilized, active-site directed ligand is prepared for each kinase. The tagged kinase is incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has displaced the immobilized ligand, thus binding to the kinase's active site.

General Workflow:

  • Assay Setup: A solution of the test compound (at a fixed concentration, e.g., 10 µM) is added to wells containing the specific kinase-DNA tag construct and the corresponding immobilized ligand.

  • Competition: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Interpretation: The results are typically reported as a percentage of the control (DMSO-treated) binding. A lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly enhance understanding.

Signaling_Pathway Simplified c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds and activates GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor Inhibitor->cMET Inhibits

Caption: Simplified c-MET signaling cascade and the point of inhibition.

Experimental_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation Primary_Assay Primary Target Kinase Assay (e.g., c-MET HTRF) Kinome_Screen Broad Kinome Screen (e.g., KINOMEscan) Primary_Assay->Kinome_Screen Identify Potent Inhibitors IC50_Determination IC50 Determination for Hits Kinome_Screen->IC50_Determination Confirm Off-Target Hits Selectivity_Index Calculate Selectivity Index IC50_Determination->Selectivity_Index Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Target_Phosphorylation Target Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) Cell_Viability->Target_Phosphorylation Pathway_Analysis Downstream Pathway Analysis Target_Phosphorylation->Pathway_Analysis Pathway_Analysis->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Index->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for evaluating kinase inhibitor selectivity.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The representative compound, CM9, demonstrates inhibitory activity against c-MET and several other oncogenic kinases, suggesting a multi-targeted profile. In contrast, inhibitors like Capmatinib exhibit remarkable selectivity for c-MET. The choice between a selective versus a multi-targeted inhibitor depends on the therapeutic strategy. For indications driven by a single aberrant kinase, a highly selective inhibitor is often preferred. However, in complex diseases where multiple signaling pathways are dysregulated, a multi-targeted approach may be more effective.

The data and protocols presented in this guide provide a framework for the systematic evaluation of the selectivity of this compound based inhibitors. By employing a combination of biochemical and cellular assays, and by comparing the results to well-characterized inhibitors, researchers can gain a comprehensive understanding of the selectivity profile of their compounds and make informed decisions for lead optimization and further development.

References

Validating the Bioactivity of 4-Hydrazinyl-2-Phenylquinazoline: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the bioactivity of 4-hydrazinyl-2-phenylquinazoline and its derivatives as potential anticancer agents. The following sections detail experimental data from various studies, provide in-depth protocols for key validation assays, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Bioactivity of Quinazoline Derivatives

The anticancer potential of this compound and its analogs has been evaluated across various human cancer cell lines. The primary endpoint for assessing cytotoxicity is the half-maximal inhibitory concentration (IC50), with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being the most commonly employed method. The data presented below summarizes the IC50 values of various quinazoline derivatives, highlighting their potency and spectrum of activity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Series 1, Cmpd 9p 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineH-460 (Lung)0.031[1]
HT-29 (Colon)0.015[1]
HepG2 (Liver)0.53[1]
SGC-7901 (Gastric)0.58[1]
Compound 6b 4-aminoquinazolineHCT-116 (Colon)Potent (IC50 = 13.6 nM for PI3Kα)[2]
DHW-208 4-aminoquinazolineBreast Cancer CellsDual PI3K/mTOR inhibitor[3]
PMQ 2-phenoxymethyl-3H-quinazolin-4-oneHL-60 (Leukemia)10.8[4]

Key In Vitro Assays for Bioactivity Validation

To thoroughly validate the anticancer bioactivity of this compound derivatives, a panel of in vitro assays is recommended. These assays provide quantitative data on cytotoxicity, elucidate the mechanism of cell death, and identify effects on cell cycle progression.

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often exert their effects by arresting the cell cycle at a specific phase, which can be quantified by measuring the cellular DNA content using a fluorescent dye like propidium iodide.

Experimental Protocol:

  • Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathway and Experimental Workflow

Studies on 4-aminoquinazoline derivatives, which are structurally similar to this compound, have demonstrated that their anticancer effects are often mediated through the inhibition of the PI3K/Akt signaling pathway.[2][3][5] This pathway is crucial for cell survival, proliferation, and cell cycle progression.[6][7] Inhibition of PI3K leads to the downstream inactivation of Akt, which in turn affects the expression of proteins involved in apoptosis and cell cycle regulation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits p21_p27 p21/p27 Akt->p21_p27 inhibits CyclinD1 Cyclin D1 mTOR->CyclinD1 promotes synthesis of Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) p21_p27->Cell_Cycle_Progression inhibits CyclinD1->Cell_Cycle_Progression promotes Quinazoline This compound Quinazoline->PI3K inhibits

The diagram above illustrates how this compound derivatives can inhibit the PI3K/Akt pathway. By blocking PI3K, these compounds prevent the activation of Akt. This leads to:

  • Induction of Apoptosis: The pro-apoptotic protein Bad is not inhibited, allowing it to suppress the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.

  • Cell Cycle Arrest: The inhibition of Akt leads to the stabilization of cell cycle inhibitors like p21 and p27, which block the transition from the G1 to the S phase of the cell cycle. Furthermore, the downstream effector mTOR is not activated, preventing the synthesis of proteins like Cyclin D1 that are essential for cell cycle progression.

Experimental_Workflow Start Start: Treat Cancer Cells with Quinazoline Derivative MTT MTT Assay Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Annexin V-FITC/PI Staining IC50->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining IC50->Cell_Cycle_Assay Apoptosis_Analysis Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Apoptosis_Analysis End End: Validate Bioactivity and Mechanism of Action Apoptosis_Analysis->End Cell_Cycle_Analysis Analyze Cell Cycle Distribution (G1, S, G2/M) Cell_Cycle_Assay->Cell_Cycle_Analysis Cell_Cycle_Analysis->End

This workflow outlines a logical sequence of experiments to validate the bioactivity of a this compound derivative. The initial MTT assay establishes the cytotoxic potency (IC50). Subsequent apoptosis and cell cycle assays, conducted at concentrations relative to the IC50, provide crucial insights into the mechanism of action, confirming whether the compound induces programmed cell death and/or arrests the cell cycle. This integrated approach provides a robust validation of the compound's anticancer properties.

References

Safety Operating Guide

Personal protective equipment for handling 4-hydrazinyl-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: 4-Hydrazinyl-2-Phenylquinazoline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the known hazards of structurally related compounds, particularly hydrazine and its derivatives. It is imperative to treat this compound as a highly toxic substance and to conduct a thorough risk assessment before handling.

Hazard Summary

Based on analogous compounds, this compound should be presumed to be:

  • Acutely Toxic: Potentially fatal if swallowed, inhaled, or in contact with skin.[1]

  • Carcinogenic and Mutagenic: Suspected of causing cancer and genetic defects.

  • Corrosive: Capable of causing severe skin burns and eye damage.[1][2]

  • Sensitizer: May cause an allergic skin reaction.[2]

  • Organ-Toxic: May cause damage to organs through prolonged or repeated exposure.

  • Environmentally Hazardous: Very toxic to aquatic life.[2]

Personal Protective Equipment (PPE)

Due to the high toxicity, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile gloves).To prevent skin contact with a substance presumed to be fatal upon absorption.[3]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[1]
Body Protection A chemically resistant lab coat, Tyvek sleeves, and potentially a full-body suit for large quantities.To prevent any skin contact and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of the highly toxic powder, which can be fatal.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Hand_Protection Hand Protection (Double Nitrile Gloves) Eye_Protection Eye Protection (Goggles & Face Shield) Body_Protection Body Protection (Lab Coat, Sleeves) Respiratory_Protection Respiratory Protection (Respirator) Hazard_Assessment Hazard Assessment: Highly Toxic, Corrosive, Carcinogenic Hazard_Assessment->Hand_Protection Skin Contact Hazard_Assessment->Eye_Protection Splash/Aerosol Hazard_Assessment->Body_Protection Skin Contact Hazard_Assessment->Respiratory_Protection Inhalation

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize exposure.[1][4]

StepActionDetailed Procedure
1. Preparation Designate and prepare the work area.Line the chemical fume hood with absorbent bench pads.[3] Ensure all necessary equipment (e.g., spatulas, weighing paper, containers) is inside the hood.
2. Weighing Weigh the compound.Tare a sealed container on a balance outside the hood. Inside the hood, add the powder to the container and seal it before re-weighing.[3]
3. Dissolution Prepare solutions.If making a solution, add the solvent to the sealed container with the powder via a syringe through a septum or by carefully opening it inside the hood.
4. Post-Handling Decontaminate and clean the work area.Wipe down all surfaces in the fume hood with a suitable decontaminating solution (e.g., a dilute solution of sodium hypochlorite), followed by a thorough cleaning.[5]
5. Personal Decontamination Remove PPE.Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye and respiratory protection. Wash hands thoroughly.

Safe_Handling_Workflow Start Start Prepare_Hood 1. Prepare Fume Hood Start->Prepare_Hood End End Weigh_Compound 2. Weigh Compound (in sealed container) Prepare_Hood->Weigh_Compound Handle_in_Hood 3. Perform Operations (e.g., dissolution) Weigh_Compound->Handle_in_Hood Decontaminate_Area 4. Decontaminate Work Area Handle_in_Hood->Decontaminate_Area Dispose_Waste 5. Dispose of Waste Decontaminate_Area->Dispose_Waste Remove_PPE 6. Remove PPE Dispose_Waste->Remove_PPE Remove_PPE->End

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of accordingly.

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect all contaminated solids (e.g., gloves, bench pads, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.Arrange for pickup and incineration by a licensed hazardous waste disposal company.
Liquid Waste Collect all solutions containing the compound in a sealed, chemically resistant container. Label clearly as "Hazardous Waste" with the full chemical name.[1][6]Chemical treatment to neutralize the hydrazine moiety (e.g., with a dilute solution of sodium hypochlorite or hydrogen peroxide) may be possible but should only be performed by trained personnel following a validated procedure.[5][7] Otherwise, dispose of it through a certified hazardous waste contractor.
Contaminated Glassware Rinse glassware with a suitable solvent in the fume hood. Collect the rinsate as hazardous liquid waste. Then, decontaminate the glassware with a neutralizing solution before washing.The rinsate must be disposed of as hazardous liquid waste.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Do not attempt to clean up a significant spill without appropriate respiratory protection and PPE. For a small spill within a fume hood, absorb the material with a non-reactive absorbent and place it in a sealed container for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydrazinyl-2-phenylquinazoline
Reactant of Route 2
4-hydrazinyl-2-phenylquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.